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  • Product: 4-Methyl-2-vinylaniline
  • CAS: 107734-14-5

Core Science & Biosynthesis

Foundational

What is the CAS registry number for 4-Methyl-2-vinylaniline

An In-Depth Technical Guide to 4-Methyl-2-vinylaniline Prepared by: Gemini, Senior Application Scientist Abstract: This technical guide provides a comprehensive overview of 4-Methyl-2-vinylaniline (CAS No: 107734-14-5),...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 4-Methyl-2-vinylaniline

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of 4-Methyl-2-vinylaniline (CAS No: 107734-14-5), a substituted aniline of significant interest in synthetic chemistry. The molecule's bifunctional nature, possessing both a reactive vinyl group and a nucleophilic amino group, makes it a versatile building block for the synthesis of polymers, heterocyclic compounds, and complex organic molecules relevant to pharmaceutical and materials science research. This document details its chemical identity, potential synthetic methodologies, key applications, and critical safety protocols, offering researchers and drug development professionals a foundational resource for its use.

Chemical Identity and Physicochemical Properties

4-Methyl-2-vinylaniline is an aromatic amine distinguished by a vinyl substituent ortho to the amino group and a methyl group in the para position. This specific arrangement of functional groups dictates its reactivity and potential applications.

Caption: Chemical structure and identifiers of 4-Methyl-2-vinylaniline.

The physicochemical properties of this compound are summarized below. Data for closely related vinyl anilines are included for context, as specific experimental values for 4-Methyl-2-vinylaniline are not extensively published.

PropertyValue / DescriptionSource
CAS Registry Number 107734-14-5[1]
Molecular Formula C9H11N[1]
Molecular Weight 133.19 g/mol [1]
Appearance Assumed to be a liquid, potentially colorless to yellow/brown, similar to related anilines.[2][3]
SMILES Code NC1=CC=C(C)C=C1C=C[1]
Solubility Expected to be soluble in common organic solvents (e.g., THF, Toluene, Acetone, Methanol). Limited solubility in water.[2][4]
Boiling Point Not specified; 4-Vinylaniline has a b.p. of 213-214 °C.[4]
Density Not specified; 4-Vinylaniline has a density of 1.017 g/mL at 25 °C.[4]

Synthesis Methodologies

The synthesis of substituted vinyl anilines can be approached through several established organometallic and classical reactions. While a specific, optimized protocol for 4-Methyl-2-vinylaniline is not widely published, the following methodologies, proven for analogous structures like 4-vinylaniline, represent the most logical and adaptable synthetic routes.

Palladium-Catalyzed Cross-Coupling (Heck Reaction)

The Heck reaction is a powerful method for forming carbon-carbon bonds, specifically by coupling an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. This is a highly reliable route for installing the vinyl group.

Reaction Scheme: 2-Bromo-4-methylaniline + Ethylene → 4-Methyl-2-vinylaniline

Caption: Generalized workflow for the synthesis of 4-Methyl-2-vinylaniline via a Heck cross-coupling reaction.

Experimental Protocol (Exemplary):

  • Vessel Preparation: A dried Schlenk flask is charged with 2-bromo-4-methylaniline (1.0 eq), a palladium catalyst such as palladium(II) acetate (0.02 eq), and a phosphine ligand like triphenylphosphine (0.04 eq).

  • Reagent Addition: Anhydrous solvent (e.g., DMF or acetonitrile) is added, followed by a suitable base like triethylamine (2.0 eq).

  • Inerting: The reaction mixture is thoroughly degassed by bubbling with an inert gas (Argon or Nitrogen) for 15-20 minutes. This step is critical to prevent the oxidation and deactivation of the palladium catalyst.

  • Vinyl Source Introduction: The vinylating agent, such as potassium vinyltrifluoroborate (1.2 eq), is added. Alternatively, the reaction can be conducted under a positive pressure of ethylene gas.

  • Reaction: The mixture is heated to 80-100 °C and stirred vigorously. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting aniline is consumed.

  • Work-up: Upon completion, the mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield the pure 4-Methyl-2-vinylaniline.

Dehydration of a Phenylethanolamine Intermediate

An alternative classical approach involves the synthesis of a 2-(1-hydroxyethyl)-4-methylaniline intermediate, followed by its dehydration to form the vinyl group.[5]

Reaction Scheme: 2-Acetyl-4-methylaniline → 2-(1-Hydroxyethyl)-4-methylaniline → 4-Methyl-2-vinylaniline

This method avoids expensive organometallic catalysts but requires a two-step process. The first step is a reduction of the acetyl group (e.g., with NaBH₄), and the second is a strong acid or base-catalyzed dehydration.[5]

Applications in Research and Drug Development

The unique structure of 4-Methyl-2-vinylaniline makes it a valuable intermediate for several applications.

  • Polymer Science: Like its well-studied isomer 4-vinylaniline (4-aminostyrene), this compound can act as a monomer or co-monomer in polymerization reactions.[2][4] The resulting polymers possess pendant amino groups that can be used for further functionalization, creating materials for conductive coatings, specialized resins, or biocompatible hydrogels.[4][6]

  • Organic Synthesis Intermediate: The vinyl group is susceptible to a wide range of transformations (e.g., oxidation, hydroboration, cyclization), while the amino group can be acylated, alkylated, or used in the formation of heterocyclic rings (e.g., quinolines, indoles). This dual reactivity allows for the construction of complex molecular scaffolds.

  • Pharmaceutical Building Block: Aniline and its derivatives are foundational structures in medicinal chemistry.[3][7] 4-Methyl-2-vinylaniline can serve as a starting material for synthesizing novel compounds for screening as potential therapeutic agents. For example, related nitroanilines are used as intermediates in the synthesis of inhibitors for enzymes implicated in Alzheimer's disease.[8]

Safety, Handling, and Storage

As with all aniline derivatives, 4-Methyl-2-vinylaniline must be handled with appropriate caution. The following guidelines are synthesized from safety data for structurally similar chemicals.[9][10][11]

ParameterGuidelineSource(s)
Primary Hazards Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation or allergy/asthma symptoms. Suspected of causing cancer.[10][11][12]
Personal Protective Equipment (PPE) Chemical safety goggles or face shield, nitrile gloves, and a lab coat are mandatory. Work should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[10][13]
First Aid Measures Inhalation: Move person to fresh air. Skin Contact: Immediately wash off with plenty of soap and water. Eye Contact: Rinse cautiously with water for several minutes. Ingestion: Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[9][14]
Handling Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames. Use only in a well-ventilated area. Wash hands thoroughly after handling.[9][13]
Storage Keep container tightly closed in a dry, cool, and well-ventilated place. Store under an inert atmosphere (e.g., Argon) as anilines can be sensitive to air and light. Incompatible with strong oxidizing agents, acids, and bases.[9][10][13]

Characterization and Quality Control

To ensure the identity and purity of synthesized 4-Methyl-2-vinylaniline, a combination of analytical techniques should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural elucidation. The ¹H NMR spectrum would be expected to show characteristic signals for the vinyl protons (typically between 5-7 ppm with distinct coupling patterns), aromatic protons, the methyl group singlet, and the broad amine (-NH₂) protons.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for assessing purity and confirming the molecular weight of the compound via the molecular ion peak in the mass spectrum.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the N-H stretches of the primary amine (around 3300-3500 cm⁻¹) and C=C stretching of the vinyl group (around 1630 cm⁻¹).

References

  • PrepChem.com. (n.d.). Synthesis of p-aminostyrene. Retrieved from [Link]

  • NextSDS. (n.d.). 4-vinylaniline — Chemical Substance Information. Retrieved from [Link]

  • Max-Planck-Institut für Kohlenforschung. (n.d.). Supporting Information. Retrieved from [Link]

  • Patsnap Eureka. (2018). 4-methyl-2-nitroaniline synthesis method. Retrieved from [Link]

  • Zeitschrift für Naturforschung B. (n.d.). Alkynylsilanes and Alkynyl(vinyl)silanes. Synthesis, Molecular Structures and Multinuclear Magnetic Resonance Study. Retrieved from [Link]

  • Yufeng. (2024). Exploring the Properties and Applications of Aniline and N-Methylaniline. Retrieved from [Link]

Sources

Exploratory

Comprehensive Technical Guide to 4-Methyl-2-vinylaniline: Molecular Architecture, Synthesis, and Applications

Abstract In the realm of advanced organic synthesis and drug discovery, the ortho-vinylaniline motif is recognized as a highly privileged scaffold. 4-Methyl-2-vinylaniline (also known as 2-ethenyl-4-methylaniline) stands...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the realm of advanced organic synthesis and drug discovery, the ortho-vinylaniline motif is recognized as a highly privileged scaffold. 4-Methyl-2-vinylaniline (also known as 2-ethenyl-4-methylaniline) stands out as a critical bifunctional building block. By positioning a nucleophilic primary amine adjacent to a reactive vinyl group, this molecule enables tandem cyclization reactions that are foundational to constructing complex nitrogen-containing heterocycles, including quinolinones, polycyclic indoles, and emerging BN-naphthalene bioisosteres.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic chemical properties, providing a deep dive into the mechanistic utility, self-validating synthetic protocols, and advanced applications of 4-Methyl-2-vinylaniline.

Physicochemical Profile & Molecular Architecture

Before deploying 4-Methyl-2-vinylaniline in complex workflows, it is essential to understand its baseline physicochemical parameters[1]. The presence of the para-methyl group (relative to the amine) provides a subtle but crucial inductive electron-donating effect. This enhances the nucleophilicity of the amine and stabilizes cationic or radical intermediates during transition-metal-catalyzed cyclizations.

Quantitative Data Summary
PropertyValue
IUPAC Name 2-Ethenyl-4-methylaniline
CAS Registry Number 107734-14-5[1]
Molecular Formula C9H11N[1]
Molecular Weight 133.19 g/mol [1]
SMILES String CC1=CC(=C(C=C1)N)C=C
Physical State Light yellow to brown liquid/oil
Storage Requirements -20°C, Inert Atmosphere (Argon/N2)[2]

Note on Storage Causality: The terminal vinyl group is highly susceptible to radical-initiated auto-polymerization. Storing the compound at -20°C under an inert argon atmosphere prevents the formation of peroxide radicals, thereby preserving the monomeric integrity of the reagent[2].

Mechanistic Utility: The Ortho-Vinyl Aniline Motif

The strategic value of 4-Methyl-2-vinylaniline lies in its dual reactivity. The spatial proximity of the –NH2 and –CH=CH2 groups allows it to act as a versatile bis-nucleophile or a nucleophile/olefin hybrid in transition-metal catalysis.

Below is a logical mapping of the divergent synthetic pathways that leverage this specific molecular architecture.

Reactivity A 4-Methyl-2-vinylaniline (CAS: 107734-14-5) B Pd-Catalyzed Cyclocarbonylation A->B CO, Pd cat. C Borylative Annulation A->C Borane reagents D Acid-Catalyzed Condensation A->D Cyclic ketones, H+ E 2(1H)-Quinolinones (Bioactive Scaffolds) B->E F BN-Naphthalenes (Azaborines) C->F G Polycyclic Indoles (Complex N-Heterocycles) D->G

Caption: Divergent synthetic pathways utilizing 4-Methyl-2-vinylaniline as a core bifunctional precursor.

Validated Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

While 4-Methyl-2-vinylaniline is commercially available, it is often synthesized de novo in discovery labs to ensure absolute freshness and prevent polymer contamination. The most robust method is the Suzuki-Miyaura cross-coupling of 2-bromo-4-methylaniline with a vinylboron reagent[3].

Step-by-Step Methodology

Reagents: 2-Bromo-4-methylaniline (1.0 equiv), Vinylboronic acid pinacol ester (1.2 equiv), Pd(dppf)Cl2 (0.05 equiv), K2CO3 (3.0 equiv), 1,4-Dioxane/H2O (4:1 v/v).

  • Degassing (Critical Step): Suspend 2-bromo-4-methylaniline and K2CO3 in the Dioxane/H2O mixture. Sparge with Argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the electron-rich Pd(0) active catalyst species to an inactive Pd(II) peroxo complex.

  • Catalyst Addition: Add Pd(dppf)Cl2 and vinylboronic acid pinacol ester under a positive stream of Argon. Causality: The bidentate dppf ligand is specifically chosen because its wide bite angle facilitates efficient reductive elimination, preventing the accumulation of stable Pd(II) intermediates that lead to side reactions[4].

  • Thermal Activation: Heat the reaction mixture to 85°C for 4–6 hours.

  • Reaction Monitoring (Self-Validation): Withdraw a 10 µL aliquot, quench in EtOAc/H2O, and analyze the organic layer via LC-MS. The protocol is self-validating when the starting material peak (m/z 185/187) is completely replaced by the product peak (m/z 134 [M+H]+). If starting material persists after 6 hours, causality dictates a loss of active Pd(0); spike the reaction with an additional 2 mol% Pd(dppf)Cl2.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and extract with Ethyl Acetate. Purify via flash chromatography (Hexanes/EtOAc) to yield the pure product.

Synthesis Step1 2-Bromo-4-methylaniline + Vinylboronic acid pinacol ester Step2 Catalyst Activation Pd(dppf)Cl2 (5 mol%) Step1->Step2 Step3 Transmetalation & Reductive Elimination Base: K2CO3, Solvent: Dioxane/H2O Step2->Step3 Step4 Workup & Purification Extraction & Column Chromatography Step3->Step4 Step5 Pure 4-Methyl-2-vinylaniline Yield > 85% Step4->Step5

Caption: Step-by-step Suzuki-Miyaura cross-coupling workflow for synthesizing 4-Methyl-2-vinylaniline.

Advanced Applications in Heterocyclic Synthesis

Synthesis of 2(1H)-Quinolinones via Oxidative Cyclocarbonylation

2(1H)-Quinolinones are privileged pharmacophores found in numerous anticancer and antiviral agents. 4-Methyl-2-vinylaniline undergoes a highly efficient Palladium-catalyzed oxidative cyclocarbonylation to form these structures[5].

  • Mechanism: The reaction involves the coordination of Pd(II) to the alkene, followed by nucleophilic attack from the adjacent amine. Subsequent CO insertion and reductive elimination yield the quinolinone core.

  • Significance: This provides a direct, atom-economical route compared to traditional multi-step Knorr or Friedländer syntheses[5].

Construction of BN-Naphthalenes (Azaborines)

In the field of materials science and drug design, replacing a C=C bond with an isoelectronic B–N bond creates "bioisosteres" with unique metabolic and photophysical properties. 4-Methyl-2-vinylaniline is a direct precursor for borylative annulation[6].

  • Mechanism: Reaction with boron trichloride (BCl3) or alkylboronic dichlorides forces an intramolecular electrophilic borylation onto the terminal vinyl carbon, closing the ring to form a 2,1-borazaronaphthalene derivative[6].

Acid-Catalyzed Condensation to Polycyclic Indoles

When reacted with cyclic ketones (e.g., tetralone or chroman-4-one) under acidic conditions (such as toluenesulfonic acid), 2-vinylanilines undergo a cascade condensation/cyclization sequence. This yields complex spirocyclic 1H-quinolines and polycyclic cyclobut[b]indoles, which are highly sought after in natural product total synthesis[7].

Analytical Characterization Standards

To ensure the integrity of your synthesized or purchased 4-Methyl-2-vinylaniline, validate the batch against these spectroscopic benchmarks:

  • 1H NMR (CDCl3, 400 MHz): Look for the characteristic vinyl splitting pattern. The internal vinyl proton (–CH =CH2) typically appears as a doublet of doublets (dd) around 6.7–6.8 ppm. The terminal vinyl protons appear as two distinct doublets (trans coupling ~17 Hz, cis coupling ~11 Hz) around 5.3 and 5.6 ppm. The para-methyl group will present as a sharp singlet near 2.25 ppm.

  • Mass Spectrometry (ESI-MS): Expected [M+H]+ peak at m/z 134.1.

References

  • ACS Publications - Organic Letters. (2013). Synthesis of 2(1H)-Quinolinones via Pd-Catalyzed Oxidative Cyclocarbonylation of 2-Vinylanilines. Retrieved from[Link]

  • National Institutes of Health (PMC). (2018). 1,2-Migratory ring expansion of a BN-naphthalene. Retrieved from[Link]

  • Heterocycles. (1995). Acid Catalyzed Reactions of 2-Vinylaniline Derivatives with Cyclic Ketones. Retrieved from[Link]

  • ACS Publications - Organometallics. (2021). Role of dppf Monoxide in the Transmetalation Step of the Suzuki–Miyaura Coupling Reaction. Retrieved from[Link]

Sources

Foundational

Solubility of 4-Methyl-2-vinylaniline in organic solvents

An In-Depth Technical Guide to the Solubility of 4-Methyl-2-vinylaniline in Organic Solvents Authored by: Your Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the solubilit...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Solubility of 4-Methyl-2-vinylaniline in Organic Solvents

Authored by: Your Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-Methyl-2-vinylaniline, a key building block in advanced polymer synthesis and drug development. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide synthesizes foundational principles of solubility, draws parallels from structurally similar molecules, and presents a robust experimental framework for the precise determination of its solubility in various organic solvents. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's behavior in solution for applications ranging from reaction optimization to formulation.

Introduction: The Significance of 4-Methyl-2-vinylaniline

4-Methyl-2-vinylaniline is a bifunctional aromatic amine of growing importance. Its unique molecular architecture, featuring a polymerizable vinyl group and a reactive aniline moiety, makes it a versatile monomer in the synthesis of functional polymers, copolymers, and hydrogels. In the realm of drug development, such monomers are instrumental in creating novel drug delivery systems, diagnostic agents, and biocompatible materials.

A thorough understanding of the solubility of 4-Methyl-2-vinylaniline is a critical prerequisite for its effective application. Solubility dictates the choice of reaction media, influences reaction kinetics and yield, and is a cornerstone of purification techniques such as crystallization and chromatography. Furthermore, in formulation science, solubility is a key determinant of a drug's bioavailability and the selection of appropriate excipients.

This guide will delve into the theoretical underpinnings of 4-Methyl-2-vinylaniline's solubility, provide qualitative solubility predictions, and offer a detailed experimental protocol for its quantitative measurement.

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules.[1] For 4-Methyl-2-vinylaniline, its solubility in a given organic solvent is a function of its molecular structure, which comprises a nonpolar aromatic ring and a moderately polar amine group.

The presence of the aromatic ring and the vinyl group imparts a significant nonpolar character to the molecule. Consequently, 4-Methyl-2-vinylaniline is expected to be readily soluble in nonpolar and moderately polar organic solvents that can engage in van der Waals forces and π-π stacking interactions with the benzene ring.[1]

The amine group introduces a degree of polarity and the capacity for hydrogen bonding.[2] While the nitrogen atom's lone pair of electrons can act as a hydrogen bond acceptor, the presence of the bulky methyl and vinyl groups may create steric hindrance, influencing its interaction with protic solvents. Aromatic amines are generally less basic than aliphatic amines because the nitrogen's lone pair is delocalized into the aromatic π-system, which also affects its hydrogen bonding capabilities.[3]

Qualitative Solubility Profile of 4-Methyl-2-vinylaniline

Based on the principles outlined above and data for structurally related compounds such as 4-vinylaniline and other aromatic amines, a qualitative solubility profile for 4-Methyl-2-vinylaniline can be predicted.[4][5]

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Nonpolar Hexane, Toluene, BenzeneSolubleThe nonpolar aromatic ring of 4-Methyl-2-vinylaniline will interact favorably with these nonpolar solvents through London dispersion forces. Aromatic amines are known to be soluble in aromatic solvents like benzene.[1]
Polar Aprotic Acetone, Ethyl Acetate, Dichloromethane, ChloroformSolubleThese solvents can engage in dipole-dipole interactions with the amine group and have sufficient nonpolar character to solvate the aromatic ring. Aniline and its derivatives are generally soluble in these solvents.[1][6]
Polar Protic Methanol, EthanolModerately SolubleThese solvents can act as hydrogen bond donors to the amine nitrogen. However, the overall nonpolar character of the molecule may limit high solubility. Amines are generally soluble in alcohols.[2][3]
Highly Polar WaterSparingly SolubleThe large hydrophobic surface area of the molecule will likely lead to poor solubility in water, despite the potential for hydrogen bonding with the amine group.[2][5]

Comparative Solubility Data: Insights from 4-Methyl-2-nitroaniline

To provide a more quantitative, albeit comparative, perspective, we can examine the solubility data of a structurally analogous compound, 4-methyl-2-nitroaniline.[7] While the nitro group is a stronger electron-withdrawing group than the vinyl group and has different polarity and hydrogen bonding characteristics, this data can still offer valuable insights into the types of solvents that are likely to be effective for 4-Methyl-2-vinylaniline.

A study on the solubility of 4-methyl-2-nitroaniline in fourteen organic solvents at various temperatures revealed the following trend in mole fraction solubility at 298.15 K (from highest to lowest):

2-Butanone > N,N-Dimethylformamide > Ethyl Acetate > 1,4-Dioxane > Acetonitrile > Toluene > Chlorobenzene > Methanol > Ethanol > n-Propanol > Isopropanol > n-Butanol > 1,2-Dichloroethane > Carbon Tetrachloride.[7]

This data reinforces the expectation that polar aprotic solvents are excellent solvents for this class of compounds, while solubility in alcohols decreases with increasing alkyl chain length.

Experimental Determination of Solubility

Given the absence of specific quantitative data for 4-Methyl-2-vinylaniline, experimental determination is paramount for accurate applications. The following protocol outlines a robust method for determining the equilibrium solubility of 4-Methyl-2-vinylaniline in various organic solvents using the isothermal shake-flask method, followed by quantitative analysis.

Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_calculation Calculation prep_solute Prepare Pure 4-Methyl-2-vinylaniline add_excess Add Excess Solute to Solvent prep_solute->add_excess prep_solvent Select and Prepare Organic Solvents prep_solvent->add_excess equilibrate Equilibrate at Constant Temperature (e.g., 24-48h) add_excess->equilibrate centrifuge Centrifuge to Separate Solid and Liquid Phases equilibrate->centrifuge sample Withdraw Aliquot of Supernatant centrifuge->sample dilute Dilute Sample to a Known Volume sample->dilute quantify Quantify Concentration (e.g., HPLC, UV-Vis) dilute->quantify calculate Calculate Solubility (mg/mL or mol/L) quantify->calculate

Caption: Workflow for the experimental determination of solubility.

Detailed Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid 4-Methyl-2-vinylaniline to a series of vials, each containing a known volume of a different organic solvent.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in an isothermal shaker bath set at the desired temperature (e.g., 25°C, 37°C).

    • Agitate the vials for a sufficient time (typically 24-48 hours) to ensure that equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, cease agitation and allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to avoid temperature-induced precipitation.

    • Filter the collected supernatant through a 0.45 µm syringe filter to remove any remaining solid particles.

    • Accurately dilute the filtered solution with a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Quantitative Analysis:

    • High-Performance Liquid Chromatography (HPLC): This is the preferred method for its high accuracy and specificity.

      • Mobile Phase: A suitable mixture of acetonitrile and water or methanol and water.

      • Column: A C18 reverse-phase column.

      • Detection: UV detection at a wavelength where 4-Methyl-2-vinylaniline has a strong absorbance (e.g., around 240-260 nm).

      • Quantification: Create a calibration curve using standard solutions of known concentrations of 4-Methyl-2-vinylaniline. Determine the concentration of the diluted sample from this curve.[8]

    • UV-Vis Spectrophotometry: A simpler, alternative method.

      • Determine the wavelength of maximum absorbance (λmax) for 4-Methyl-2-vinylaniline in the chosen solvent.

      • Prepare a series of standard solutions of known concentrations and measure their absorbance at λmax to construct a calibration curve.

      • Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.[9]

  • Calculation of Solubility:

    • Calculate the concentration of the undiluted saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Conclusion

While specific quantitative solubility data for 4-Methyl-2-vinylaniline remains to be extensively published, a strong predictive understanding of its behavior in organic solvents can be derived from fundamental chemical principles and comparative analysis of similar molecules. This guide provides a solid theoretical foundation and a detailed experimental protocol to empower researchers to make informed decisions regarding solvent selection for synthesis, purification, and formulation. The experimental determination of the solubility of 4-Methyl-2-vinylaniline across a range of solvents is a crucial step in unlocking its full potential in advanced materials and pharmaceutical development.

References

  • Quora. (2018, March 30). Are amines soluble in organic solvents?[Link]

  • Amines and Heterocycles. (2020, March 4). [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). [Link]

  • Chemistry LibreTexts. (2024, November 7). 23.1: Properties of amines. [Link]

  • ResearchGate. (2016, May 23). Is the spectrophotometric method reliable for determine Aniline concentration?[Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). [https://www.deanza.edu/faculty/heidcrow/stories/storyReader 38](https://www.deanza.edu/faculty/heidcrow/stories/storyReader 38)
  • ResearchGate. (n.d.). A New Spectrophotometry Method for the Determination of Aniline in Environmental Water Samples. [Link]

  • Determination of Anilines in River Water, Sediment, and Fish Samples by Gas Chromatography–Mass Spectrometry. (n.d.). [Link]

  • Solubility of Organic Compounds. (2023, August 31). [Link]

  • Amine compounds. (n.d.). [Link]

  • Taylor & Francis Online. (2006, August 21). Determination of Trace Aniline in Water by a Spectrophotometric Method After Preconcentration on an Organic Solvent-Soluble Membrane Filter. [Link]

  • Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery. [Link]

  • Scribd. (n.d.). Solubility Testing of Organic Compounds. [Link]

  • Organic Chemistry II. (n.d.). [Link]

  • Patsnap Eureka. (2018, March 6). 4-methyl-2-nitroaniline synthesis method. [Link]

  • ChemBK. (2024, April 10). 4-Vinylaniline. [Link]

  • Organic Syntheses. (n.d.). 2 - Organic Syntheses Procedure. [Link]

  • ResearchGate. (2017, February). Solubility of 4-methyl-2-nitroaniline in fourteen organic solvents from T = (278.15 to 313.15) K and mixing properties of solutions. [Link]

  • Yufeng. (2024, September 20). Methylaniline Chemical Properties,Uses,Production. [Link]

Sources

Exploratory

Authored by: [Your Name/Gemini], Senior Application Scientist

An In-depth Technical Guide to the Thermodynamic Properties of 4-Methyl-2-vinylaniline Abstract This technical guide provides a comprehensive overview of the thermodynamic properties of 4-Methyl-2-vinylaniline, a molecul...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Thermodynamic Properties of 4-Methyl-2-vinylaniline

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of 4-Methyl-2-vinylaniline, a molecule of significant interest in synthetic chemistry and drug development. Recognizing the current scarcity of direct experimental data for this specific compound, this document outlines the established experimental and computational methodologies for determining its key thermodynamic parameters. By synthesizing principles from calorimetry, spectroscopy, and computational chemistry, this guide serves as a foundational resource for researchers and scientists. It details protocols for measuring properties such as enthalpy of formation, Gibbs free energy of formation, entropy, and heat capacity, and provides the theoretical framework for their interpretation. The causality behind experimental choices is explained, ensuring a robust and self-validating approach to data acquisition and analysis.

Introduction: The Significance of Thermodynamic Properties in Drug Development and Synthesis

The thermodynamic properties of a molecule are fundamental to understanding its stability, reactivity, and behavior in a biological or chemical system. For a compound like 4-Methyl-2-vinylaniline, which serves as a versatile building block in the synthesis of various heterocyclic compounds and potential pharmaceutical agents, a thorough understanding of its thermodynamics is crucial.[1][2]

Key thermodynamic parameters such as the standard enthalpy of formation (ΔfH°), standard Gibbs free energy of formation (ΔfG°), and standard entropy (S°) govern the spontaneity and equilibrium position of chemical reactions.[3][4][5] For instance, a negative ΔfG° indicates that the formation of the molecule from its constituent elements is a spontaneous process.[5] In drug development, these properties influence a candidate's solubility, binding affinity to target proteins, and metabolic stability. A comprehensive thermodynamic profile is therefore indispensable for rational drug design and process optimization in chemical synthesis.

This guide will delve into the established methodologies for determining these critical parameters for 4-Methyl-2-vinylaniline, providing both theoretical grounding and practical, field-proven insights.

Experimental Determination of Thermodynamic Properties

Enthalpy of Combustion and Formation via Bomb Calorimetry

The standard enthalpy of formation (ΔfH°) is a cornerstone of thermochemistry.[3][6] It represents the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states.[3][6] For organic compounds like 4-Methyl-2-vinylaniline, ΔfH° is typically determined indirectly through the measurement of its enthalpy of combustion (ΔcH°) using a bomb calorimeter.[7][8]

Experimental Protocol: Bomb Calorimetry

  • Sample Preparation: A precisely weighed sample of high-purity 4-Methyl-2-vinylaniline is placed in a crucible within a high-pressure stainless steel vessel, the "bomb."

  • Pressurization: The bomb is filled with an excess of pure oxygen to approximately 30 atm to ensure complete combustion.

  • Immersion: The sealed bomb is submerged in a known volume of water in an insulated container (the calorimeter). The initial temperature of the water is recorded with high precision.

  • Ignition and Measurement: The sample is ignited electrically. The heat released by the combustion reaction is absorbed by the bomb and the surrounding water, causing a temperature rise that is meticulously recorded.[7][9]

  • Calculation of ΔcH°: The heat capacity of the calorimeter system (C_cal) is predetermined through calibration with a standard substance of known enthalpy of combustion, such as benzoic acid. The enthalpy of combustion of the sample is then calculated using the equation:

    ΔcH° = (C_cal * ΔT) / n

    where ΔT is the measured temperature change and n is the number of moles of the sample.

  • Calculation of ΔfH°: The standard enthalpy of formation is then calculated from the experimental ΔcH° using Hess's Law. For the combustion of 4-Methyl-2-vinylaniline (C₉H₁₁N):

    C₉H₁₁N(l) + 12.25 O₂(g) → 9 CO₂(g) + 5.5 H₂O(l) + 0.5 N₂(g)

    ΔcH° = [9 * ΔfH°(CO₂, g) + 5.5 * ΔfH°(H₂O, l)] - [ΔfH°(C₉H₁₁N, l) + 12.25 * ΔfH°(O₂, g)]

    The standard enthalpies of formation for CO₂(g), H₂O(l), and O₂(g) are well-established, allowing for the direct calculation of ΔfH° for 4-Methyl-2-vinylaniline.[10]

Causality in Experimental Design: The use of a high-pressure oxygen environment ensures a complete and rapid combustion reaction, which is essential for accurate heat measurement. The insulated container minimizes heat exchange with the surroundings, a critical factor for the validity of the calculated enthalpy change.[7]

Diagram: Bomb Calorimetry Workflow

G cluster_prep Sample Preparation cluster_calorimetry Calorimetry cluster_calc Calculation prep Weigh high-purity 4-Methyl-2-vinylaniline place Place in crucible prep->place pressurize Pressurize bomb with O₂ place->pressurize immerse Immerse bomb in water pressurize->immerse ignite Ignite sample immerse->ignite measure_T Record temperature change (ΔT) ignite->measure_T calc_Hc Calculate Enthalpy of Combustion (ΔcH°) measure_T->calc_Hc calc_Hf Calculate Enthalpy of Formation (ΔfH°) using Hess's Law calc_Hc->calc_Hf

Caption: Workflow for determining the enthalpy of formation via bomb calorimetry.

Heat Capacity and Phase Transitions via Differential Scanning Calorimetry (DSC)

Heat capacity (Cp) is the amount of heat required to raise the temperature of a substance by one degree.[11] It is a crucial parameter for calculating changes in enthalpy and entropy with temperature. Differential Scanning Calorimetry (DSC) is a powerful technique for measuring heat capacity and observing phase transitions (e.g., melting, boiling).

Experimental Protocol: Differential Scanning Calorimetry

  • Sample and Reference Pans: A small, accurately weighed sample of 4-Methyl-2-vinylaniline is hermetically sealed in an aluminum pan. An identical empty pan serves as the reference.

  • Temperature Program: The sample and reference pans are placed in the DSC cell and subjected to a controlled temperature program, typically a linear heating rate (e.g., 10 °C/min).

  • Heat Flow Measurement: The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. This differential heat flow is recorded as a function of temperature.

  • Heat Capacity Calculation: The heat capacity of the sample is determined by comparing the heat flow signal of the sample to that of a standard material with a known heat capacity, such as sapphire, under the same conditions.

  • Phase Transition Analysis: Endothermic events, such as melting, and exothermic events, such as crystallization, appear as peaks on the DSC thermogram. The temperature at the peak maximum corresponds to the transition temperature, and the area under the peak is proportional to the enthalpy of the transition (e.g., enthalpy of fusion, ΔfusH).

Causality in Experimental Design: The use of a reference pan allows for the cancellation of instrumental effects and provides a stable baseline, enabling the precise measurement of the heat flow to the sample. A controlled, linear heating rate is essential for obtaining reproducible and accurate heat capacity and transition temperature data.

Spectroscopic Approaches for Thermodynamic Data

In addition to calorimetric methods, spectroscopic techniques can provide valuable insights into the thermodynamic properties of molecules.[12][13][14] For instance, vibrational frequencies obtained from infrared (IR) and Raman spectroscopy can be used in conjunction with statistical mechanics to calculate thermodynamic functions like entropy and heat capacity for the ideal gas state.[15] While a detailed protocol is beyond the scope of this guide, it is important to note that these methods offer a complementary approach to experimental calorimetry.[12][14]

Computational Determination of Thermodynamic Properties

In the absence of experimental data, or to complement it, computational chemistry provides a powerful toolkit for predicting the thermodynamic properties of molecules like 4-Methyl-2-vinylaniline.[16][17] These in silico methods are particularly valuable in the early stages of drug discovery and process development.

Density Functional Theory (DFT) and Composite Methods

Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to compute the electronic structure of molecules.[18] From the calculated electronic energy, various thermodynamic properties can be derived.

Computational Workflow

  • Conformational Analysis: The first step is to identify the lowest energy conformation (the most stable 3D structure) of 4-Methyl-2-vinylaniline. This is typically done by performing a systematic search of the molecule's potential energy surface.

  • Geometry Optimization and Frequency Calculation: The geometry of the most stable conformer is then optimized at a chosen level of theory and basis set (e.g., B3LYP/6-311++G(d,p)). A frequency calculation is subsequently performed on the optimized geometry.

  • Thermochemical Analysis: The output of the frequency calculation provides the zero-point vibrational energy (ZPVE), thermal energy, enthalpy, and entropy contributions. These are used to calculate the standard enthalpy of formation, Gibbs free energy of formation, and heat capacity.[18]

  • High-Accuracy Composite Methods: For more accurate results, composite methods like G3(MP2)//B3LYP can be employed.[19] These methods involve a series of calculations at different levels of theory and basis sets to extrapolate to a highly accurate energy.

Causality in Computational Design: The choice of the functional and basis set in DFT is a critical decision that balances computational cost with accuracy. For molecules containing aromatic rings and functional groups like anilines, functionals that account for dispersion forces are often preferred. The frequency calculation is essential not only for obtaining thermodynamic data but also for confirming that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

Diagram: Computational Workflow for Thermodynamic Properties

G cluster_conf Conformational Search cluster_dft Quantum Chemical Calculation cluster_output Output Thermodynamic Data start Define Molecular Structure of 4-Methyl-2-vinylaniline conf_search Identify Lowest Energy Conformer start->conf_search geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) conf_search->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc enthalpy Enthalpy of Formation (ΔfH°) freq_calc->enthalpy gibbs Gibbs Free Energy of Formation (ΔfG°) freq_calc->gibbs entropy Entropy (S°) freq_calc->entropy heat_cap Heat Capacity (Cp) freq_calc->heat_cap

Caption: Workflow for the computational prediction of thermodynamic properties.

Data Presentation: Key Thermodynamic Parameters

While specific, experimentally validated data for 4-Methyl-2-vinylaniline is pending, the following table outlines the key thermodynamic parameters of interest. For comparative purposes, experimentally determined values for the parent molecule, aniline, are included.[20][21][22] The values for 4-Methyl-2-vinylaniline would be populated through the experimental and computational methods described in this guide.

Thermodynamic PropertySymbolUnits4-Methyl-2-vinylaniline (To be determined)Aniline (Reference Values)
Standard Enthalpy of Formation (gas)ΔfH°(g)kJ/molPredicted via computation87.1 ± 0.5[23]
Standard Gibbs Free Energy of Formation (gas)ΔfG°(g)kJ/molPredicted via computation149.1 ± 0.6
Standard Molar Entropy (gas)S°(g)J/(mol·K)Predicted via computation319.4 ± 0.4
Molar Heat Capacity (liquid)Cp(l)J/(mol·K)Determined via DSC~190

Note: Reference values for aniline are from various sources and may have slight variations.

Discussion and Interpretation

The thermodynamic data for 4-Methyl-2-vinylaniline, once determined, will provide invaluable insights. The enthalpy of formation will be a direct measure of its energetic stability relative to its constituent elements. A comparison with aniline and other substituted anilines will reveal the energetic effects of the methyl and vinyl substituents on the aromatic ring.

The Gibbs free energy of formation will be a key predictor of the spontaneity of reactions involving this molecule. In the context of drug development, a more negative ΔfG° for the binding of a 4-Methyl-2-vinylaniline-derived ligand to a target protein would indicate a more favorable interaction.

The entropy and heat capacity data are essential for understanding how the energy of the system is distributed among its various degrees of freedom and how the thermodynamic properties change with temperature. This is critical for optimizing reaction conditions in industrial synthesis and for predicting the behavior of the molecule under physiological conditions.

Conclusion

This technical guide has outlined a comprehensive framework for the determination and interpretation of the thermodynamic properties of 4-Methyl-2-vinylaniline. By integrating established experimental techniques like bomb calorimetry and differential scanning calorimetry with powerful computational methods such as DFT, a complete and accurate thermodynamic profile of this important molecule can be achieved. The methodologies presented herein are designed to ensure scientific integrity and provide a self-validating system for data acquisition. The resulting thermodynamic data will be a critical asset for researchers and scientists in the fields of chemical synthesis and drug development, enabling more rational design and optimization of processes and products.

References

  • ten Kate, A. J. B., Gerretzen, J., & van Manen, H.-J. (2020). Methodology to Predict Thermodynamic Data from Spectroscopic Analysis. Industrial & Engineering Chemistry Research, 59(49), 21548-21566. [Link]

  • White, R. P., Buculei, D., Beale, A. M. J., Goovaerts, I., Keddie, J. L., & Lipson, J. E. G. (2022). Spectroscopic ellipsometry as a route to thermodynamic characterization. Soft Matter, 18(34), 6483-6492. [Link]

  • Request PDF. (n.d.). Methodology to Predict Thermodynamic Data from Spectroscopic Analysis. [Link]

  • Hatton, W. E., Hildenbrand, D. L., Sinke, G. C., & Stull, D. R. (1959). Chemical Thermodynamic Properties of Aniline. Journal of Chemical & Engineering Data, 4(3), 229-231. [Link]

  • Graph Machine Based-QSAR Approach for Modeling Thermodynamic Properties of Amines: Application to CO2 Capture in Postcombustion. (n.d.). [Link]

  • Request PDF. (n.d.). Methodology to Predict Thermodynamic Data from Spectroscopic Analysis. [Link]

  • Gordon, A. R. (1934). The Calculation of Thermodynamic Quantities from Spectroscopic Data for Polyatomic Molecules; the Free Energy, Entropy and Heat Capacity of Steam. The Journal of Chemical Physics, 2(2), 65-72. [Link]

  • NIST. (n.d.). Aniline. In NIST Chemistry WebBook. [Link]

  • Student Academic Success. (2025, November 5). Using calorimeters for accurate heat measurement. [Link]

  • Al-Baghli, N. A., et al. (2023). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. Molecules, 28(10), 4211. [Link]

  • Thermophysical Properties of Alkanone + Aromatic Amine Mixtures at Varying Temperatures. (n.d.). [Link]

  • Spaght, M. E., Thomas, S. B., & Parks, G. S. (1932). Some Heat-Capacity Data on Organic Compounds obtained with a Radiation Calorimeter. The Journal of Physical Chemistry, 36(3), 882-888. [Link]

  • Cheméo. (n.d.). Chemical Properties of Aniline (CAS 62-53-3). [Link]

  • ResearchGate. (2022, October 13). Isothermal Calorimetry: Molecular Interactions between Small Molecules in Organic Solvents. [Link]

  • NIST Technical Series Publications. (n.d.). Heats of combustion of organic compounds. [Link]

  • PMC. (n.d.). Computational investigation of the control of the thermodynamics and microkinetics of the reductive amination reaction by solvent coordination and a co-catalyst. [Link]

  • ResearchGate. (2025, October 30). Computational Study of Thermodynamics of Polyamines with Regard to CO2 Capture. [Link]

  • ChemistryStudent. (n.d.). Calorimetry (A-Level). [Link]

  • OSTI. (2008, May 30). Topological and thermodynamic investigations of molecular interactions of aniline and o-toluidine with chloroform. [Link]

  • ACS Publications. (n.d.). Chemical Thermodynamic Properties of Aniline. [Link]

  • Cheméo. (n.d.). Database Statistics. [Link]

  • Wikipedia. (n.d.). Standard enthalpy of formation. [Link]

  • ResearchGate. (n.d.). Gibbs energy of formation values for the compounds involved in the reactions described. [Link]

  • ACID CATALYZED REACTIONS OF 2-VINYLANILINE DERIVATIVES WITH CYCLIC KETONES OF THE TETRALONE-, CHROMAN-4-ONE. (n.d.). [Link]

  • Materials Square. (2019, October 22). #22 Formation Energy Revealing the Thermodynamical Stability of Product. [Link]

  • gchem. (n.d.). Heat Capacities for Some Select Substances. [Link]

  • Active Thermochemical Tables. (n.d.). Aniline Enthalpy of Formation. [Link]

  • NIST. (n.d.). Aniline, N-methyl-. In NIST Chemistry WebBook. [Link]

  • NIST/TRC Web Thermo Tables (WTT). (n.d.). (E)-4-methyl-2-pentene. [Link]

  • ResearchGate. (2024, May 23). 2-Vinylaniline in the synthesis of heterocycles: Recent advances. [Link]

  • Standard Reference Data. (n.d.). The NBS Tables of Chemical Thermodynamic Properties. [Link]

  • Heat capacity and thermodynamic properties of N-(2-cyanoethyl) aniline (C9H10N2). (n.d.). [Link]

  • ResearchGate. (n.d.). Standard enthalpies of formation in the gas phase and vaporization (kJ/mol) for the acryl, furyl, and phenyl derivatives of compounds at 298 K. [Link]

  • Wikipedia. (n.d.). Standard Gibbs free energy of formation. [Link]

  • Chemistry LibreTexts. (2019, June 5). 7.4: Standard Enthalpy of Formation. [Link]

  • UW-Madison Chemistry 103/104 Resource Book. (n.d.). Standard Enthalpy of Formation (M6Q8). [Link]

  • MDPI. (2023, September 18). Determination and Analysis of Thermodynamic Properties of Methyl Methylanthranilate Isomers. [Link]

  • ResearchGate. (n.d.). Studies of Associated Solutions: Evaluation of Thermodynamic Parameters of Blends of 2-Methylaniline and Substituted Ethanols at Various Temperatures. [Link]

  • ChemBK. (2024, April 10). 4-Vinylaniline. [Link]

  • Cheméo. (n.d.). Chemical Properties of Aniline, N-methyl- (CAS 100-61-8). [Link]

Sources

Foundational

Harnessing 4-Methyl-2-vinylaniline: Mechanistic Pathways and Self-Validating Protocols in Heterocyclic Drug Design

Executive Summary In the landscape of synthetic organic chemistry and drug development, the strategic selection of bifunctional starting materials is paramount. 4-Methyl-2-vinylaniline (CAS 107734-14-5) has emerged as a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of synthetic organic chemistry and drug development, the strategic selection of bifunctional starting materials is paramount. 4-Methyl-2-vinylaniline (CAS 107734-14-5) has emerged as a highly versatile, privileged intermediate. Characterized by an ortho-vinyl group and an amine moiety on a toluene-derived core, this compound offers orthogonal reactivity that can be precisely directed to construct complex nitrogen-containing heterocycles.

This technical guide provides an in-depth analysis of the mechanism of action of 4-methyl-2-vinylaniline, exploring its divergent synthetic pathways into 5-methylindoles and methyl-substituted quinolines. By emphasizing the causality behind experimental choices, this whitepaper equips researchers with self-validating protocols to ensure high-fidelity synthesis in pharmaceutical development.

Mechanistic Divergence: The "Action" of the Intermediate

The synthetic utility of 4-methyl-2-vinylaniline lies in the proximity of its nucleophilic amine and its unsaturated vinyl side chain. Depending on the catalytic system applied, the intermediate undergoes distinct cyclization pathways.

Oxidative Amidation via Radical Pathways (Indole Synthesis)

The transformation of 4-methyl-2-vinylaniline into 5-methylindole is predominantly achieved through 1[1].

The Causality of the Mechanism: When subjected to a Copper(II) catalyst (e.g., Cu(OTf)₂), the reaction initiates via the reversible homolysis of an N-Cu(II) complex. This cleavage generates a highly reactive nitrogen-centered amidyl radical. Because the vinyl group is situated in the ortho position, the amidyl radical rapidly undergoes an intramolecular 5-exo-trig cyclization, attacking the pendant alkene to generate a benzylic carbon radical[1].

To prevent premature termination or unwanted dimerization of this carbon radical, TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) is introduced. TEMPO serves a dual, essential purpose:

  • Radical Trapping: It temporarily traps the benzylic radical, guiding it toward the desired oxidizing conditions to form the indole core.

  • Catalytic Turnover: TEMPO acts as a co-catalyst by oxidizing the transient Cu(I) complex back to the active Cu(II) state, utilizing molecular oxygen (O₂) as the terminal oxidant. This ensures a self-sustaining, high-atom-economy catalytic cycle[1].

Photoredox-Catalyzed Annulation (Quinoline Synthesis)

Alternatively, 2-vinylanilines can be directed toward six-membered quinoline rings via2[2].

The Causality of the Mechanism: Using an organic photocatalyst like 4CzIPN under blue LED irradiation, the reaction bypasses the need for harsh transition metals. The process begins with the decarboxylative cross-coupling of α,β-unsaturated acids and aromatic amines to form the 2-vinylaniline intermediate in situ (or utilizing pre-synthesized 4-methyl-2-vinylaniline directly). The intermediate reacts with α-keto acids to form an α-imine acid species. Upon deprotonation, this species undergoes a rapid 6π-electrocyclization driven by the excited state of the photocatalyst, followed by decarboxylative aromatization to yield 2,4-disubstituted quinolines[2].

Pathway A 4-Methyl-2-vinylaniline (Bifunctional Synthon) B Cu-Catalyzed Oxidative Cyclization A->B Cu(OTf)2, O2, TEMPO C Photoredox Decarboxylative Annulation A->C 4CzIPN, Blue LED, α-keto acids D Amidyl Radical Formation (TEMPO-Mediated) B->D 5-exo-trig cyclization E α-Imine Acid Intermediate (6π-Electrocyclization) C->E Decarboxylation F 5-Methylindole Scaffolds D->F Oxidation & Aromatization G Methyl-Substituted Quinolines E->G Aromatization

Caption: Mechanistic divergence of 4-Methyl-2-vinylaniline into indole and quinoline scaffolds.

Quantitative Data: Reactivity and Yield Profiles

The electronic nature of the substituents on the 2-vinylaniline core significantly impacts the cyclization efficiency. Electron-donating groups (like the methyl group in 4-methyl-2-vinylaniline) generally stabilize the radical intermediates, leading to favorable yields compared to electron-withdrawing halogens.

Starting SubstrateTarget HeterocycleCatalytic SystemYield (%)Reference
4-Methyl-2-vinylaniline 5-MethylindoleCu(OTf)₂ / TEMPO / O₂75%[[3]]()
2-(Prop-1-en-2-yl)aniline2-MethylindoleCu(OTf)₂ / TEMPO / O₂80%3
4-Bromo-2-vinylaniline5-BromoindoleCu(OTf)₂ / TEMPO / O₂65%3
N-Aryl-2-vinylanilinesN-Aryl indolesCu(OTf)₂ / TEMPO / O₂81-85%[[1]]()
2-(Prop-1-en-2-yl)aniline2,4-Disubstituted quinoline4CzIPN / Blue LED / α-keto acid83%2

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. In-process analytical checkpoints are embedded to confirm mechanistic progression before final isolation.

Protocol A: Aerobic Oxidative Cyclization to 5-Methylindole

Objective: Synthesize 5-methylindole from 4-methyl-2-vinylaniline utilizing green terminal oxidants.

  • Preparation: In an oven-dried Schlenk tube, dissolve 4-methyl-2-vinylaniline (0.5 mmol) in 2 mL of anhydrous toluene.

  • Catalyst Loading: Add Cu(OTf)₂ (10 mol%) and TEMPO (20 mol%). Causality Note: The 1:2 ratio of Cu to TEMPO is critical. Excess TEMPO ensures the Cu(I) intermediate is rapidly re-oxidized, preventing catalyst poisoning[1].

  • Atmosphere Exchange: Purge the vessel with O₂ gas for 5 minutes, then seal under an O₂ balloon. Causality Note: O₂ acts as the terminal electron acceptor, driving the thermodynamic sink of the reaction while producing only water as a byproduct.

  • Execution & Validation: Heat the mixture to 110 °C. After 4 hours, extract a 10 µL aliquot for High-Resolution Mass Spectrometry (HRMS).

    • Self-Validation Checkpoint: Look for the mass peak corresponding to the TEMPO-trapped benzylic radical intermediate. The presence of this mass confirms the radical pathway is active.

  • Isolation: Upon full consumption of the starting material (approx. 12-24 hours via TLC), cool to room temperature, filter through a Celite pad, and purify via silica gel chromatography (hexane/ethyl acetate) to yield 5-methylindole.

Protocol B: Photoredox Synthesis of Methyl-Quinolines

Objective: Synthesize substituted quinolines via visible-light decarboxylative annulation.

  • Preparation: Combine 4-methyl-2-vinylaniline (0.3 mmol), the desired α-keto acid (0.45 mmol), and 4CzIPN (2 mol%) in a transparent vial containing 3 mL of DMSO.

  • Degassing: Perform three freeze-pump-thaw cycles. Causality Note: Molecular oxygen is a potent triplet state quencher. Removing O₂ ensures the excited ³4CzIPN* state is exclusively utilized for the single-electron transfer (SET) required for decarboxylation[2].

  • Irradiation: Stir the mixture under 456 nm blue LED irradiation at room temperature for 18 hours.

  • Isolation: Quench with water, extract with dichloromethane, and purify via column chromatography.

Workflow Step1 1. Substrate Preparation (4-Methyl-2-vinylaniline + Reagents) Step2 2. Catalyst Activation (Cu/TEMPO or 4CzIPN) Step1->Step2 Step3 3. Reaction Execution (Aerobic Heat or Blue LED) Step2->Step3 Step4 4. In-Process Checkpoint (HRMS for Radical Intermediates) Step3->Step4 Step4->Step3 Intermediate Detected (Incomplete) Step5 5. Product Isolation (Chromatography) Step4->Step5 Product Mass Confirmed Step6 6. Analytical Validation (NMR / Yield Quantification) Step5->Step6

Caption: Self-validating experimental workflow for heterocyclic synthesis from 2-vinylanilines.

Pharmacological Relevance in Drug Development

The ultimate value of optimizing the 4-methyl-2-vinylaniline mechanism lies in the downstream biological activity of its products.

  • Indole Scaffolds (Antibacterial & Neurological Targets): 5-Methylindoles are recognized as privileged pharmacophores. They are critical structural components in the development of 4, which disrupt peptidoglycan biosynthesis in drug-resistant Gram-positive bacteria (e.g., Enterococci)[4]. Furthermore, indole amides exhibit high binding affinity as acetylcholinesterase inhibitors, presenting a promising therapeutic avenue for Alzheimer's disease[5].

  • Quinoline Scaffolds (Oncology): Quinolines synthesized via 6 are potent anticancer agents. Their mechanism of action includes cell cycle arrest, apoptosis induction, and the disruption of tumor angiogenesis[6].

Understanding the precise mechanism of action of the 4-methyl-2-vinylaniline intermediate ensures that drug development professionals can construct these vital scaffolds with high regioselectivity, scalability, and structural fidelity.

References

  • PMC (NIH) - Copper-Catalyzed Synthesis of N-Aryl and N-Sulfonyl Indoles from 2-Vinylanilines with O2 as Terminal Oxidant and TEMPO as Co-Catalyst. Available at: [Link]

  • Organic Letters (ACS) - Visible-Light-Induced Decarboxylative Annulation of α,β-Unsaturated Acids with Amines and α-Keto Acids for 2,4-Diarylquinoline Synthesis. Available at: [Link]

  • PLOS One - Towards Development of Small Molecule Lipid II Inhibitors as Novel Antibiotics. Available at: [Link]

  • ResearchGate - Indoles — A promising scaffold for drug development. Available at:[Link]

  • Organic Letters (ACS) - Nickel-Catalyzed Cascade Reaction of 2-Vinylanilines with gem-Dichloroalkenes. Available at:[Link]

Sources

Exploratory

Crystal structure of 4-Methyl-2-vinylaniline complexes

An In-Depth Technical Guide to the Crystal Structure of 4-Methyl-2-vinylaniline Complexes for Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Foreword: Unveil...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Crystal Structure of 4-Methyl-2-vinylaniline Complexes for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Foreword: Unveiling the Blueprint of a Versatile Moiety

In the landscape of medicinal chemistry and materials science, the precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its function. 4-Methyl-2-vinylaniline, a molecule possessing both a reactive vinyl group and a versatile aniline moiety, stands as a significant building block for novel therapeutics and functional polymers. Understanding the crystal structure of its complexes is paramount to unlocking its full potential. This guide provides a comprehensive, in-depth exploration of the methodologies and analytical reasoning required to determine and interpret the crystal structures of 4-methyl-2-vinylaniline complexes. While a definitive crystal structure for a specific complex of 4-methyl-2-vinylaniline is not yet publicly available, this document will serve as a technical roadmap, leveraging data from closely related aniline derivatives to illustrate the principles and protocols of single-crystal X-ray diffraction and complementary analytical techniques.

The Strategic Importance of 4-Methyl-2-vinylaniline in Modern Chemistry

4-Methyl-2-vinylaniline is a bifunctional organic compound with significant utility in several scientific domains. Its vinyl group is amenable to polymerization, making it a valuable monomer for the synthesis of functional polymers with applications in drug delivery systems, biosensors, and biocompatible hydrogels. The aniline portion of the molecule provides a site for coordination with metal ions, allowing for the formation of a diverse array of metal complexes. These complexes are of interest for their potential catalytic, antimicrobial, and antitumor activities.

The biological activity and material properties of these complexes are intrinsically linked to their three-dimensional structure. Knowledge of the crystal structure provides invaluable insights into:

  • Coordination Geometry: The arrangement of the ligand around the central metal ion.

  • Intermolecular Interactions: Non-covalent forces such as hydrogen bonds and π-π stacking that govern the packing of molecules in the solid state.

  • Conformational Analysis: The spatial orientation of the vinyl and methyl groups relative to the aniline ring.

This structural information is crucial for structure-activity relationship (SAR) studies in drug development and for the rational design of materials with tailored properties.

Synthesis and Crystallization: From Molecule to Measurable Crystal

The journey to elucidating a crystal structure begins with the synthesis of the compound and the growth of high-quality single crystals.

Synthesis of 4-Methyl-2-vinylaniline Complexes

The synthesis of metal complexes with 4-methyl-2-vinylaniline typically involves the reaction of the aniline with a suitable metal salt in an appropriate solvent. The aniline can act as a monodentate ligand through the nitrogen atom or, in some cases, may exhibit more complex coordination behavior.

Experimental Protocol: General Synthesis of a Transition Metal Complex
  • Ligand Preparation: Dissolve 4-methyl-2-vinylaniline (1 equivalent) in a suitable solvent such as ethanol or methanol.

  • Metal Salt Solution: In a separate flask, dissolve the metal salt (e.g., CoCl₂, NiCl₂, CuCl₂, ZnCl₂) (1 equivalent or a stoichiometric ratio depending on the desired coordination) in the same solvent.

  • Reaction: Slowly add the metal salt solution to the ligand solution with constant stirring.

  • Reflux: Reflux the reaction mixture for several hours to ensure complete complex formation. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation: Upon completion, allow the solution to cool. The complex may precipitate out of the solution. If not, the solvent can be slowly evaporated.

  • Purification: The resulting solid is filtered, washed with a small amount of cold solvent to remove any unreacted starting materials, and then dried under vacuum.

The Art of Crystallization

Growing single crystals suitable for X-ray diffraction is often the most challenging step. The ideal crystal should be 0.1-0.5 mm in each dimension with well-defined faces and no visible defects.

Common Crystallization Techniques
  • Slow Evaporation: A saturated solution of the complex is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over days or weeks.

  • Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly to room temperature.

  • Vapor Diffusion: A concentrated solution of the complex in one solvent is placed in a small open vial, which is then placed in a larger sealed container with a second solvent (the precipitant) in which the complex is less soluble. The vapor of the precipitant slowly diffuses into the solution of the complex, reducing its solubility and inducing crystallization.

The Core of the Analysis: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining the three-dimensional structure of a molecule. The technique involves irradiating a single crystal with a beam of monochromatic X-rays and analyzing the resulting diffraction pattern.

Experimental Workflow for SC-XRD

The process of determining a crystal structure using SC-XRD can be broken down into several key steps.

SC_XRD_Workflow cluster_experiment Experimental Phase cluster_analysis Data Analysis & Structure Solution cluster_refinement Refinement & Validation crystal_growth Crystal Growth & Selection mounting Crystal Mounting crystal_growth->mounting data_collection Data Collection mounting->data_collection data_processing Data Processing & Reduction data_collection->data_processing space_group Space Group Determination data_processing->space_group structure_solution Structure Solution (Phase Problem) space_group->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Deposition refinement->validation final_structure Final Crystal Structure validation->final_structure

Caption: Experimental workflow for single-crystal X-ray diffraction.

Illustrative Crystallographic Data

To provide a practical context, the following table summarizes key crystallographic parameters for a related aniline derivative, 4-(p-Tolyloxy)aniline. This data is representative of what would be obtained for a complex of 4-methyl-2-vinylaniline.

ParameterValue
Crystal SystemMonoclinic
Space GroupP 1 21/c 1
Cell Lengthsa = 8.1062(1) Å, b = 10.3069(2) Å, c = 13.0163(3) Å
Cell Anglesα = 90°, β = 104.595(1)°, γ = 90°
Cell Volume1051.12(4) ų
Z4
Calculated Density1.259 g/cm³
R-factor0.045
Data Collection Temp.120(2) K

A Multi-faceted Approach: Spectroscopic and Analytical Characterization

While SC-XRD provides the definitive solid-state structure, a comprehensive understanding of a new complex requires corroboration from other analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides information about the electronic environment of magnetically active nuclei (e.g., ¹H, ¹³C). For a 4-methyl-2-vinylaniline complex, NMR can:

  • Confirm the presence of the ligand in the complex.

  • Indicate the coordination of the aniline nitrogen to the metal center, often observed as a shift in the resonance of nearby protons.

  • Provide insights into the solution-state structure, which may differ from the solid-state structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. In the context of 4-methyl-2-vinylaniline complexes, key vibrational bands to monitor include:

  • N-H stretch: The position and intensity of this band can change upon coordination to a metal.

  • C=C stretch (vinyl): To confirm the integrity of the vinyl group during complexation.

  • New low-frequency bands: The formation of a metal-nitrogen bond will give rise to new vibrational modes in the far-IR region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of ions, allowing for the determination of the molecular weight of the complex and the confirmation of its composition.

Deciphering the Data: Interpretation of the Crystal Structure

Once a crystal structure is solved and refined, the wealth of information it contains must be interpreted to understand the chemical and physical properties of the complex.

Molecular Geometry

The primary output of a crystal structure determination is the precise location of each atom. This allows for the accurate measurement of:

  • Bond lengths: The distances between bonded atoms.

  • Bond angles: The angles between adjacent bonds.

  • Torsion angles: The dihedral angles that define the conformation of the molecule.

This data reveals the coordination geometry around the metal center (e.g., tetrahedral, square planar, octahedral) and the conformation of the 4-methyl-2-vinylaniline ligand.

Supramolecular Chemistry: Beyond the Molecule

The crystal structure also reveals how molecules are arranged in the solid state. This crystal packing is governed by intermolecular forces. For aniline derivatives, common interactions include:

  • N-H···N or N-H···X Hydrogen Bonds: Where X is an electronegative atom from an adjacent molecule or a counter-ion.

  • π-π Stacking: Interactions between the aromatic rings of neighboring molecules.

  • C-H···π Interactions: The interaction of a C-H bond with the electron cloud of an aromatic ring.

The nature and strength of these interactions have a profound impact on the material's properties, including its melting point, solubility, and stability.

Intermolecular_Interactions cluster_molecule1 Molecule A cluster_molecule2 Molecule B N1 N-H N2 N N1->N2 Hydrogen Bond Ring1 Aromatic Ring Ring2 Aromatic Ring Ring1->Ring2 π-π Stacking CH C-H CH->Ring1 C-H···π Interaction

Protocols & Analytical Methods

Method

Advanced Application Notes: 4-Methyl-2-vinylaniline in Precision Polymer Chemistry

Mechanistic Rationale & Monomer Properties 4-Methyl-2-vinylaniline (CAS: 107734-14-5) is a highly versatile, dual-functional monomer widely utilized in advanced materials science [1]. It features a polymerizable styrenic...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale & Monomer Properties

4-Methyl-2-vinylaniline (CAS: 107734-14-5) is a highly versatile, dual-functional monomer widely utilized in advanced materials science [1]. It features a polymerizable styrenic vinyl group and a primary amine ortho to the vinyl moiety, complemented by a para-methyl group.

  • Causality of the Methyl Group : The addition of the 4-methyl group serves two critical functions. First, it slightly increases the hydrophobicity of the resulting polymer compared to standard poly(vinylaniline), which is beneficial for tuning the swelling properties and dispersion stability of polymer colloids . Second, it provides an isolated, distinct 1 H NMR resonance (~2.3 ppm) that does not overlap with the polymer backbone or the amine protons, serving as an ideal internal standard for tracking monomer conversion during synthesis.

  • Role of the Primary Amine : The unprotected amine allows for extensive post-polymerization modifications. It acts as a nucleophilic anchor for the covalent attachment of polyaniline (PANI) in electrochemical biosensors [2] or as a passivating agent for defects in halide perovskite solar cells[3].

Controlled Polymerization: The RAFT Approach

While Free Radical Polymerization (FRP) is possible, the nucleophilic nature of the primary amine often interferes with metal catalysts used in Atom Transfer Radical Polymerization (ATRP) unless the amine is heavily protected (e.g., Boc-protection) [4]. Therefore, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is the optimal choice for synthesizing well-defined poly(4-methyl-2-vinylaniline) without the need for complex protecting groups [5].

Table 1: Quantitative Comparison of Polymerization Techniques for 4-Methyl-2-vinylaniline
TechniqueInitiator / CatalystTypical Dispersity (Đ)Reaction TempKey AdvantagePrimary Limitation
FRP AIBN or KPS1.8 – 2.560–70 °CSimple setup, no CTA neededBroad molecular weight distribution
RAFT AIBN + CPDB (CTA)1.1 – 1.370 °CPrecise MW control, living end-groupsRequires specific dithiobenzoate CTAs
ATRP CuBr / Ligand1.2 – 1.480 °CExcellent for surface graftingAmine group often poisons Cu catalyst
Protocol: Self-Validating RAFT Synthesis

Expert Insight: Amine-containing styrenic monomers are highly susceptible to oxidative degradation. Failing to rigorously deoxygenate the reaction vessel will lead to premature termination and the oxidation of the primary amine, resulting in dark, insoluble cross-linked networks.

Step 1: Inhibitor Removal Pass 4-methyl-2-vinylaniline through a basic alumina column to remove the tert-butylcatechol (TBC) stabilizer [6]. Causality: TBC quenches initiating radicals, leading to unpredictable induction periods and skewed molecular weights.

Step 2: Reaction Assembly In a Schlenk flask, combine the purified monomer, 2-Cyanoprop-2-yl dithiobenzoate (CPDB) as the RAFT agent, and AIBN as the initiator in 1,4-dioxane. Stoichiometry: [Monomer]:[CPDB]:[AIBN] = 100:1:0.1. Causality: Maintaining a 10:1 ratio of CTA to initiator ensures that >90% of the polymer chains are initiated by the CTA rather than the free radical initiator, preserving the "living" nature of the chain ends [5].

Step 3: Deoxygenation Perform three consecutive Freeze-Pump-Thaw cycles. Seal the Schlenk flask under ultra-pure Argon. Causality: Complete removal of oxygen prevents radical scavenging and unwanted side reactions with the ortho-amine group.

Step 4: Polymerization Immerse the flask in a pre-heated oil bath at 70 °C for 12 hours.

Step 5: Quenching and Validation (The Checkpoint) Quench the reaction by submerging the flask in liquid nitrogen. Precipitate the polymer dropwise into cold diethyl ether and dry under vacuum. Self-Validation: Analyze the product via GPC and 1 H NMR. If the dispersity (Đ) exceeds 1.3, or if the vinyl proton signals (5.2–5.8 ppm) remain prominent in the purified polymer spectrum, the RAFT equilibrium was disrupted. Discard the batch and verify the integrity of the Argon line.

RAFT_Workflow M Monomer Prep (Alumina Column) R Reagent Mixing [M]:[CTA]:[I] = 100:1:0.1 M->R Inhibitor-free D Deoxygenation (Freeze-Pump-Thaw) R->D Reaction Mix P Polymerization (70°C, 12h) D->P O2 removed V Validation (NMR & GPC) P->V Quench & Precipitate F Purified Poly(4-M-2-VA) V->F Đ < 1.3 confirmed

Figure 1: Self-validating RAFT polymerization workflow for 4-Methyl-2-vinylaniline.

Advanced Applications & Post-Polymerization Workflows

Application A: Conductive Bilayers for Electrochemical Biosensors

Poly(vinylaniline) derivatives are highly effective as anchoring layers for conductive polymers. By utilizing the primary amines on the poly(4-methyl-2-vinylaniline) backbone, researchers can perform in situ chemical oxidative polymerization of aniline. Mechanism: The pendant amine groups act as nucleation sites, covalently linking with the growing polyaniline (PANI) chains to form a robust, electroactive PVAN/PANI bilayer. This architecture significantly lowers charge-transfer resistance, making it ideal for flexible electrochemical biosensors used in nerve regenerative medicine [2].

Application B: PbI6 Octahedral Framework Passivation in Perovskites

In the realm of photovoltaics, vinylaniline derivatives are used to stabilize halide perovskite solar cells [7]. Mechanism: The application of vinylaniline salts onto the perovskite surface, followed by UV-induced polymerization, creates a protective poly(vinylaniline) network. The resulting polymeric cations trigger compressive stress on the bulk-phase PbI6 frameworks, which effectively inhibits the destructive ion migration of I⁻ under operating conditions (heat and illumination) [3].

Application_Pathway P1 Poly(4-Methyl-2-vinylaniline) Thin Film A1 Primary Amine Activation (Acidic Medium / UV) P1->A1 O1 Oxidative Grafting (+ Aniline & APS) A1->O1 Pathway A S1 Perovskite Surface Passivation A1->S1 Pathway B C1 Conductive PVAN-PANI Bilayer O1->C1 Covalent Anchoring E1 Electrochemical Biosensor C1->E1 S2 Inhibition of I⁻ Migration S1->S2 Compressive Stress

Figure 2: Divergent post-polymerization application pathways for Poly(4-Methyl-2-vinylaniline).

References

  • Chemat. "4-Methyl-2-vinylaniline, 95% mix TBC as stabilizer." Chemat Reagents. URL:[Link]

  • Langmuir. "Poly(4-vinylaniline)/Polyaniline Bilayer-Functionalized Bacterial Cellulose for Flexible Electrochemical Biosensors." ACS Publications. URL:[Link]

  • Accounts of Materials Research. "Optimizing Solvent Chemistry for High-Quality Halide Perovskite Films." ACS Publications. URL:[Link]

  • ResearchGate. "Governing PbI6 Octahedral Frameworks for High-Stability Perovskite Solar Modules." ResearchGate Publications. URL:[Link]

  • Wiley-VCH. "Synthetic Methods Toward Single-Chain Polymer Nanoparticles." Wiley Online Library. URL:[Link]

Sources

Application

Application Note: 4-Methyl-2-vinylaniline as a Precursor for Next-Generation Organic Electronics

Executive Summary In the rapidly evolving field of organic electronics, the structural precision of molecular precursors dictates the macroscopic performance of the final device. 4-Methyl-2-vinylaniline (4M2VA) represent...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving field of organic electronics, the structural precision of molecular precursors dictates the macroscopic performance of the final device. 4-Methyl-2-vinylaniline (4M2VA) represents a highly specialized bifunctional building block. Characterized by an electron-rich tolyl ring bearing both an amine and an ortho-vinyl group, 4M2VA provides a pre-organized topology that unlocks two distinct, high-value synthetic pathways:

  • Optoelectronics: The synthesis of Boron-Nitrogen (BN) doped Polycyclic Aromatic Hydrocarbons (PAHs) for Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)[1].

  • Flexible Bioelectronics: The fabrication of covalently grafted, highly conductive polymer bilayers via Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP)[2].

This guide details the theoretical causality and self-validating protocols for utilizing 4M2VA in both applications.

Pathway 1: BN-Doped PAHs for Optoelectronics

Context & Mechanistic Causality

The isosteric replacement of a carbon-carbon (C=C) double bond with a boron-nitrogen (B–N) unit in PAHs fundamentally alters the material's electronic structure without significantly changing its steric footprint. This BN-doping widens the bandgap, lowers the Lowest Unoccupied Molecular Orbital (LUMO), and dramatically increases the fluorescence quantum yield—critical parameters for high-efficiency OLEDs[1].

4M2VA is uniquely suited for this because the ortho relationship between the nucleophilic amine and the alkene is an absolute geometric prerequisite for Dewar’s annulation method[3]. When reacted with Boron Trichloride ( BCl3​ ), the amine first attacks the Lewis acidic boron, eliminating HCl to form an N -dichloroborane intermediate. Upon heating, the highly electrophilic boron undergoes an intramolecular cyclization with the adjacent vinyl group, forcing the closure of a 6-membered 1,2-azaborine ring.

BN_PAH_Synthesis A 4-Methyl-2-vinylaniline (Precursor) B BCl3 / Toluene (-30°C to Reflux) A->B C N-BCl2 Intermediate (HCl elimination) B->C -HCl D Electrophilic Cyclization (Ring Closure) C->D E 7-Methyl-2-chloro- 2,1-borazaronaphthalene D->E -HCl

Reaction pathway for the synthesis of BN-embedded PAHs via BCl3-mediated electrophilic cyclization.
Protocol: Synthesis of 7-Methyl-2-chloro-2,1-borazaronaphthalene

Note: This protocol must be executed under strict Schlenk line conditions, as the intermediates and products are highly sensitive to moisture.

  • Preparation: Flame-dry a Schlenk flask under argon. Dissolve 4M2VA (1.0 equiv, e.g., 3.5 mmol) in anhydrous toluene to achieve a 0.02 M concentration[4].

  • Controlled Addition: Cool the vigorously stirring solution to -30 °C. Causality: The initial B–N bond formation is highly exothermic. Low temperatures prevent the uncontrolled cationic polymerization of the vinyl group, ensuring the reaction remains localized to the amine[5].

  • BCl3​ Introduction: Dropwise add a 1.0 M solution of BCl3​ in hexanes (2.0 equiv) via a gas-tight syringe.

  • Cyclization (Reflux): Allow the mixture to warm to room temperature over 1 hour, then heat to reflux for 3 to 4 hours. Causality: Refluxing provides the necessary activation energy for the intramolecular electrophilic attack of the boron center onto the vinyl alkene, driving off the second equivalent of HCl to achieve aromaticity[4][5].

  • Isolation & Self-Validation: Remove all volatiles under reduced pressure. Validation: The cessation of HCl gas evolution (which can be monitored via a bubbler) indicates complete cyclization. Because the resulting B–Cl bond is highly reactive, the successful formation of the product is typically validated by immediately trapping it via a downstream Grignard reaction (e.g., adding phenylmagnesium bromide to form a stable B-phenyl derivative)[3].

Pathway 2: Covalently Grafted Conductive Bilayers for Flexible Bioelectronics

Context & Mechanistic Causality

Polyaniline (PANI) is a highly conductive organic polymer, but its inherent brittleness limits its use in flexible bioelectronics and wearable sensors. Standard drop-casting methods result in films that quickly delaminate under mechanical stress.

To solve this, 4M2VA is used as a bridging monomer. Through Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP), the vinyl group of 4M2VA selectively polymerizes, creating a dense "brush" layer of poly(4-methyl-2-vinylaniline) covalently anchored to the substrate[2][6]. The radical polymerization leaves the sterically hindered ortho-toluidine amine groups completely intact. These pendant amines then serve as nucleation sites for the in situ chemical oxidative polymerization of free aniline, resulting in an interpenetrating, flexible PVAn-PANI bilayer that cannot delaminate[2].

SI_ATRP_Workflow Substrate Flexible Substrate (e.g., Bacterial Cellulose) Initiator Immobilize ATRP Initiator (Silanization) Substrate->Initiator Monomer SI-ATRP of 4-Methyl-2-vinylaniline (CuBr / Ligand) Initiator->Monomer Brush Poly(4M2VA) Brush Layer (Pendant Anilines) Monomer->Brush Oxidation In situ Oxidative Polymerization (Aniline + APS + HCl) Brush->Oxidation Bilayer Conductive PVAn-PANI Bilayer (Emeraldine Salt) Oxidation->Bilayer

Workflow for fabricating covalently grafted conductive polymer bilayers via SI-ATRP and oxidation.
Protocol: Fabrication of P4M2VA-PANI Bilayers on Flexible Substrates
  • Initiator Immobilization: Treat the flexible substrate (e.g., bacterial cellulose or activated stainless steel) with a trichlorosilane coupling agent containing an ATRP initiator (such as a sulfonyl halide or α -bromoisobutyryl bromide)[6].

  • SI-ATRP of 4M2VA: Submerge the functionalized substrate in a degassed solution containing 4M2VA monomer, CuBr (catalyst), and PMDETA (ligand) in a solvent like methanol/water. Causality: The Cu(I)/Cu(II) redox cycle ensures a controlled, "living" radical polymerization, preventing premature termination and yielding a uniform polymer brush thickness across the substrate.

  • Oxidative Grafting: Rinse the substrate to remove the copper catalyst, then submerge it in a 1.0 M HCl solution containing free aniline monomer. Dropwise add Ammonium Persulfate (APS) as the oxidant.

  • Self-Validation: The reaction is self-validating through a distinct chromic shift. As the oxidative polymerization proceeds, the substrate will turn from pale yellow to a deep, dark green. This color change confirms the successful formation of PANI in its highly conductive emeraldine salt state[2].

Quantitative Data & Material Properties

The following table summarizes the divergent material properties achieved by utilizing 4M2VA in these two distinct organic electronic applications:

Application DomainKey IntermediatePrimary Electronic FunctionTypical Performance MetricsDevice Integration
Optoelectronics 2,1-BorazaronaphthaleneHOMO/LUMO Tuning via BN-isosterismHigh Fluorescence Quantum Yield; Tunable Bandgap (2.8 - 3.2 eV)OLED Emissive Layers, OFET Semiconductors
Flexible Bioelectronics Poly(4M2VA) Brush LayerCovalent anchoring & mechanical flexibilityCharge-transfer resistance: ~21 Ω ; Capacitance: ~39 μ FWearable Biosensors, Neural Stimulation Electrodes

References

  • "BN-Doped Polycyclic Aromatic Hydrocarbons and Their Applications in Optoelectronics." MDPI. [Link][1]

  • "Poly(4-vinylaniline)/Polyaniline Bilayer-Functionalized Bacterial Cellulose for Flexible Electrochemical Biosensors." PubMed / Langmuir.[Link][2]

  • "Poly(4-vinylaniline)-Polyaniline Bilayer-Modified Stainless Steels for the Mitigation of Biocorrosion." ACS Publications.[Link][6]

  • "A Convergent, Modular Approach to Functionalized 2,1-Borazaronaphthalenes from 2-Aminostyrenes and Potassium Organotrifluoroborates." PMC / NIH.[Link][3]

Sources

Method

Application Note: 4-Methyl-2-vinylaniline in the Synthesis of Processable Conductive Polymer Architectures

Executive Summary & Mechanistic Rationale The development of conductive polymers (CPs) for bioelectronics, biosensors, and energy materials is often bottlenecked by a fundamental trade-off: polymers with high electrical...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The development of conductive polymers (CPs) for bioelectronics, biosensors, and energy materials is often bottlenecked by a fundamental trade-off: polymers with high electrical conductivity (like Polyaniline, PANI) typically exhibit poor solubility and intractability. To bridge this gap, 4-Methyl-2-vinylaniline (4M2VA) has emerged as a highly specialized, bifunctional monomer.

As a Senior Application Scientist, the selection of 4M2VA over unsubstituted variants (e.g., 4-vinylaniline) is driven by a specific mechanistic advantage: The "Para-Blocked" Effect . Standard chemical oxidative polymerization of aniline heavily favors head-to-tail (para) coupling[1]. In 4M2VA, the methyl group occupies the para position relative to the amine. When the vinyl group is first polymerized via free-radical polymerization (FRP) to form a soluble backbone, the resulting pendant amine groups cannot easily cross-link with one another upon oxidation because their preferred para-coupling site is blocked. Instead, these pendant amines act as highly controlled anchoring sites for the in situ grafting of unsubstituted aniline. This yields a well-defined, brush-like conductive network (PMVAN-g-PANI) that maintains excellent solubility in organic solvents while delivering high conductivity.

This structural control is critical for advanced applications, ranging from flexible electrochemical biosensors for neural stem cell stimulation to protective layers that inhibit ion migration in high-stability perovskite solar modules[2].

Physicochemical Properties

Understanding the monomer's properties is the first step in designing a successful polymerization workflow.

PropertyValue
Chemical Name 4-Methyl-2-vinylaniline
CAS Number 107734-14-5[3]
Molecular Formula C9H11N[3]
Molecular Weight 133.19 g/mol [3]
SMILES String NC1=CC=C(C)C=C1C=C[3]
Primary Reactive Sites Vinyl (Radical/Cationic), Amine (Oxidative)

Experimental Workflows

The synthesis of processable conductive networks utilizing 4M2VA requires a strictly controlled, two-step orthogonal polymerization strategy.

SynthesisWorkflow Monomer 4-Methyl-2-vinylaniline (Monomer) FRP Free Radical Polymerization Monomer->FRP AIBN, 70°C Precursor Poly(4M2VA) (Soluble Backbone) FRP->Precursor Vinyl Coupling Grafting Oxidative Grafting (+ Aniline, APS) Precursor->Grafting 1M HCl, 0°C Product P4M2VA-g-PANI (Conductive Network) Grafting->Product Ortho/Meta Grafting

Fig 1: Dual-step synthesis of processable P4M2VA-g-PANI conductive polymer networks.

Detailed Experimental Protocols

Protocol A: Synthesis of the Precursor Poly(4-methyl-2-vinylaniline)

This protocol utilizes Free Radical Polymerization (FRP) to polymerize the vinyl group while leaving the amine group intact.

Reagents:

  • 4-Methyl-2-vinylaniline (Monomer)

  • Azobisisobutyronitrile (AIBN, Initiator)

  • Anhydrous Tetrahydrofuran (THF, Solvent)

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of 4M2VA and 0.1 mmol of AIBN in 15 mL of anhydrous THF in a Schlenk flask.

  • Degassing (Critical Step): Perform three consecutive freeze-pump-thaw cycles.

    • Causality: Oxygen acts as a radical scavenger and can prematurely oxidize the amine groups, leading to unwanted cross-linking and insolubility.

  • Polymerization: Backfill the flask with Argon and heat to 70 °C for 18 hours under continuous magnetic stirring.

  • Precipitation: Terminate the reaction by cooling to room temperature. Precipitate the polymer by adding the solution dropwise into 150 mL of ice-cold methanol.

  • Recovery: Filter the white/pale-yellow precipitate and dry under vacuum at 40 °C for 24 hours.

Validation Checkpoint: The resulting Poly(4M2VA) must completely redissolve in THF or DMF. Incomplete dissolution or gelation indicates that oxidative cross-linking of the amine groups occurred during polymerization, likely due to inadequate degassing.

Protocol B: Surface-Initiated Oxidative Grafting of Polyaniline

This step activates the pendant amine groups on the Poly(4M2VA) backbone to graft conductive PANI chains.

Reagents:

  • Poly(4M2VA) (Precursor from Protocol A)

  • Distilled Aniline (Grafting Monomer)

  • Ammonium Persulfate (APS, Oxidant)

  • 1M Hydrochloric Acid (HCl, Dopant/Solvent)

Step-by-Step Methodology:

  • Dissolution: Dissolve 0.5 g of Poly(4M2VA) in 20 mL of 1M HCl.

  • Monomer Addition: Add 0.2 g of freshly distilled aniline monomer to the solution.

  • Thermal Control (Critical Step): Chill the reaction mixture to 0–5 °C in an ice bath.

    • Causality: The oxidative polymerization of aniline is highly exothermic. Maintaining the reaction at 0–5 °C suppresses secondary branching and minimizes the hydrolysis of the imine bonds, ensuring a high molecular weight and structurally uniform conductive phase[1].

  • Oxidation: Dissolve 0.5 g of APS in 5 mL of 1M HCl. Add this oxidant solution dropwise to the reaction mixture over 30 minutes to prevent localized concentration spikes.

  • Maturation: Stir the mixture for 6 hours at 0–5 °C.

Validation Checkpoint: The solution must transition from pale yellow to a deep, dark green. This colorimetric shift is a self-validating indicator of the conductive Emeraldine Salt phase. If the solution turns blue or violet, the polymer has been over-oxidized to the insulating pernigraniline state.

Electrochemical & Conductive Properties

The grafted polymer exhibits unique electrochemical switching behavior controlled by protonation and deprotonation[1].

RedoxStates L Leucoemeraldine (Fully Reduced, Insulating) E Emeraldine Salt (Half-Oxidized, Conductive) L->E Oxidation (-2e⁻, -2H⁺) E->L Reduction (+2e⁻, +2H⁺) P Pernigraniline (Fully Oxidized, Insulating) E->P Oxidation (-2e⁻, -2H⁺) P->E Reduction (+2e⁻, +2H⁺)

Fig 2: Reversible redox transitions of the grafted polyaniline side-chains.

Quantitative Performance Metrics

By utilizing the para-blocked 4M2VA monomer, the resulting polymer achieves a "Goldilocks" zone of processability and conductivity, making it vastly superior to unmodified PANI for spin-coating and bio-printing.

Material ArchitectureConductivity (S/cm)Solubility (THF/DMF)Primary Application
Unmodified PANI 10.0 - 100.0[1]InsolubleBulk Electrodes
P4VA-g-PANI 0.1 - 5.0Poor (Cross-links)Rigid Biosensor Coatings
P4M2VA-g-PANI 1.0 - 15.0Excellent Printable Bioelectronics

Note: The enhanced solubility of P4M2VA-g-PANI directly correlates to the prevention of para-para amine cross-linking during the oxidative grafting phase.

References

  • Poly(4-vinylaniline)/Polyaniline Bilayer-Functionalized Bacterial Cellulose for Flexible Electrochemical Biosensors. Langmuir. 2019. URL:[Link]

  • [2] Governing PbI6 Octahedral Frameworks for High-Stability Perovskite Solar Modules. Advanced Functional Materials. 2023. URL: [Link]

  • [1] Nanoparticles and polyaniline electrical conductivity. Qeios. 2021. URL: [Link]

Sources

Application

Preparation of thin films using 4-Methyl-2-vinylaniline monomers

Application Note: Preparation of Poly(4-Methyl-2-vinylaniline) Thin Films via In Situ UV-Polymerization for Interfacial Passivation Introduction & Mechanistic Rationale The integration of ultrathin polymeric interlayers...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparation of Poly(4-Methyl-2-vinylaniline) Thin Films via In Situ UV-Polymerization for Interfacial Passivation

Introduction & Mechanistic Rationale

The integration of ultrathin polymeric interlayers is a critical strategy for mitigating interfacial defects and enhancing the environmental stability of advanced optoelectronic devices (such as perovskite solar cells) and flexible bioelectronics. While standard poly(vinylaniline) has been successfully employed to functionalize bacterial cellulose[1] and passivate perovskite surfaces[2], utilizing 4-Methyl-2-vinylaniline as the monomer introduces a distinct physicochemical advantage.

The presence of the methyl group at the 4-position provides essential steric bulk and increased hydrophobicity. When polymerized in situ, this monomer forms a highly conformal, moisture-repellent network.

  • Compressive Stress Generation: UV-induced polymerization of the vinyl groups transitions the low-viscosity precursor into a crosslinked network. As the polymer chains form and contract on the substrate, they exert a deliberate compressive stress on the underlying bulk-phase lattice (e.g., PbI₆ octahedral frameworks), which physically constricts the pathways required for destructive ion migration (such as I⁻ migration) under operating conditions[2][3].

  • Defect Passivation: The primary amine (-NH₂) acts as a potent Lewis base. It coordinates with uncoordinated metal cations (e.g., Pb²⁺ defects) and replaces unstable halide ions at the interface, effectively neutralizing non-radiative recombination centers[2].

Reagent & Equipment Specifications

  • Monomer: 4-Methyl-2-vinylaniline (>98% purity, stabilized).

  • Photoinitiator: 2-Hydroxy-2-methylpropiophenone (Darocur 1173) or a compatible trifluoromethanesulfonate salt if ionic anchoring is required[2].

  • Solvent: Anhydrous Chlorobenzene (CB) or Isopropanol (IPA), depending on substrate orthogonality.

  • Equipment: Programmable spin coater, UV-LED Curing Chamber (λ = 365 nm, intensity ~50 mW/cm²), and a nitrogen-filled glovebox.

Self-Validating Experimental Protocol

As a self-validating system, this protocol integrates specific checkpoints to ensure that the physical and chemical integrity of the film is maintained at every step.

Step 1: Precursor Formulation
  • Action: Dissolve 4-Methyl-2-vinylaniline (10 mg/mL) and the photoinitiator (1 wt% relative to the monomer) in anhydrous chlorobenzene. Stir magnetically for 15 minutes at room temperature. Filter the solution through a 0.22 μm PTFE syringe filter.

  • Causality: Filtration is not merely for purity; it removes microscopic particulate agglomerates that act as nucleation sites for pinhole defects and "comet" streaks during the high-shear spin-coating process.

  • Validation Checkpoint: The filtered solution must be optically clear. Any turbidity indicates premature polymerization (due to degraded stabilizers) or moisture ingress, requiring immediate disposal.

Step 2: Substrate Preparation
  • Action: Treat the target substrate (e.g., FTO/Perovskite or flexible polymer base) with a mild UV-Ozone or low-power oxygen plasma (30 W, 1 min) only if the substrate chemistry permits.

  • Causality: This step increases the surface energy of the substrate, reducing the contact angle of the chlorobenzene precursor and ensuring complete, pinhole-free wetting.

Step 3: Spin-Coating Deposition
  • Action: Secure the substrate on the spin coater. Initiate rotation to 3500 rpm. Once at maximum speed, dynamically dispense 50 μL of the precursor solution onto the center of the substrate. Maintain rotation for 30 seconds.

  • Causality: Dynamic dispensing (applying the fluid while the substrate is already spinning) prevents premature, localized solvent evaporation. The immediate application of centrifugal shear forces evenly distributes the monomeric fluid before it can aggregate.

  • Validation Checkpoint: Inspect the wet film under a grazing angle light. A successful coat will exhibit a uniform optical interference color without radial streaking.

Step 4: In Situ Photo-polymerization
  • Action: Immediately transfer the coated substrate to the UV chamber. Purge with nitrogen gas. Irradiate the film with 365 nm UV light (50 mW/cm²) for 45 seconds.

  • Causality: The 365 nm wavelength specifically matches the absorption band of the photoinitiator without imparting enough thermal energy to degrade underlying sensitive layers. The nitrogen atmosphere is critical; oxygen is a potent radical scavenger that will inhibit the free-radical polymerization of the vinyl groups, leaving an uncrosslinked, tacky surface.

  • Validation Checkpoint (Solvent Drop Test): Place a 2 μL micro-drop of pure chlorobenzene on a non-critical corner of the film, wait 5 seconds, and spin dry. If the film is fully crosslinked, the optical thickness (color) will remain unchanged. Dissolution indicates incomplete UV curing.

Quantitative Process Parameters

The following table summarizes the optimized operational parameters and their direct mechanistic impact on the resulting poly(4-methyl-2-vinylaniline) thin film.

ParameterOptimized ValueMechanistic Purpose & Impact
Monomer Concentration 10 mg/mLControls precursor fluid viscosity; ensures the final dry film remains in the ultrathin tunneling regime.
Spin Speed 3500 rpmProvides sufficient centrifugal force to overcome surface tension, yielding conformal coverage.
UV Exposure (365 nm) 45 secondsDelivers the optimal photon flux to achieve >95% vinyl group conversion without thermal degradation.
Film Thickness 8 - 12 nmUltrathin profile allows quantum tunneling of charge carriers while acting as a robust physical barrier.
Water Contact Angle > 88°The 4-methyl group orientation imparts strong hydrophobicity, effectively repelling atmospheric moisture.

Process Visualization

G N1 Monomer Formulation (4-Methyl-2-vinylaniline) N3 Spin-Coating (Dynamic Dispense) N1->N3 Dispense N2 Substrate Preparation (Defect-rich Surface) N2->N3 Mount N4 UV Polymerization (365 nm, N2 Atmosphere) N3->N4 Wet Film N5 Polymerized Thin Film (Ultrathin & Conformal) N4->N5 Crosslink N6 Interfacial Passivation (Defect Mitigation) N5->N6 Functionality

Preparation and functional integration workflow of poly(4-methyl-2-vinylaniline) thin films.

References

1.[3] Title: Optimizing Solvent Chemistry for High-Quality Halide Perovskite Films Source: Accounts of Materials Research (ACS Publications) URL: [Link]

2.[2] Title: Governing PbI6 octahedral frameworks for high-stability perovskite solar modules Source: Energy & Environmental Science (RSC Publishing) URL: [Link]

3.[1] Title: Poly(4-vinylaniline)/Polyaniline Bilayer-Functionalized Bacterial Cellulose for Flexible Electrochemical Biosensors Source: Langmuir (ACS Publications) URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-Methyl-2-vinylaniline

Welcome to the Technical Support Center. The synthesis of 4-methyl-2-vinylaniline via the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-bromo-4-methylaniline with a vinylating agent is a highly efficient route f...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. The synthesis of 4-methyl-2-vinylaniline via the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-bromo-4-methylaniline with a vinylating agent is a highly efficient route for drug development professionals and synthetic chemists. However, handling unprotected ortho-haloanilines and reactive vinyl species introduces unique challenges, including catalyst poisoning, competitive protodeboronation, and product auto-polymerization[1].

As an application scientist, I have designed this guide to provide field-proven troubleshooting strategies, mechanistic insights, and a self-validating protocol to help you maximize your isolated yield and ensure reproducible results.

Reaction Pathway & Troubleshooting Logic

Workflow Start 2-Bromo-4-methylaniline + Potassium Vinyltrifluoroborate Degas Solvent Degassing (1,4-Dioxane/H2O) Start->Degas Catalyst Addition of Pd(dppf)Cl2 & K2CO3 Base Degas->Catalyst Reaction Suzuki-Miyaura Cross-Coupling (90°C) Catalyst->Reaction Check LC-MS Conversion Check Reaction->Check Incomplete Incomplete Conversion (Protodeboronation/Catalyst Death) Check->Incomplete Low Active Boron or O2 Present Complete Full Conversion Check->Complete Optimal Conditions Workup Aqueous Workup & Addition of BHT (Inhibitor) Complete->Workup Polymer Product Polymerization (Viscous Tar Formation) Workup->Polymer High Temp / No BHT Success Pure 4-Methyl-2-vinylaniline (High Yield) Workup->Success Temp < 40°C + Radical Inhibitor

Logical troubleshooting workflow for the Suzuki-Miyaura synthesis of 4-Methyl-2-vinylaniline.

Troubleshooting Guide (FAQs)

Q1: Why is my isolated yield significantly lower than the conversion rate observed on LC-MS? A: This discrepancy is a classic hallmark of product auto-polymerization during isolation.

  • Causality: 4-Methyl-2-vinylaniline contains a highly reactive, electron-rich styrene-like vinyl group. The unprotected amine and the electron-donating methyl group increase the electron density on the aromatic ring, making the vinyl group exceptionally susceptible to radical-initiated chain-growth polymerization during concentration under vacuum or elevated temperatures[2].

  • Solution: Introduce a radical inhibitor, such as BHT (butylated hydroxytoluene) at 0.1–0.5 wt%, to the organic layer prior to solvent evaporation. Maintain rotary evaporator water bath temperatures strictly below 40 °C.

Q2: I am observing incomplete conversion of 2-bromo-4-methylaniline. Should I increase the palladium catalyst loading? A: No, increasing catalyst loading is often a band-aid solution that ignores the root chemical failure. Incomplete conversion is typically caused by premature consumption of the vinylating agent or catalyst poisoning[3].

  • Causality: Unprotected ortho-anilines can competitively coordinate to the palladium center, displacing weaker ligands and forming inactive Pd-complexes[1]. Furthermore, free vinylboronic acids are highly susceptible to protodeboronation in aqueous basic conditions, releasing ethylene gas and leaving the aryl halide unreacted[2].

  • Solution: Switch your boron source to Potassium Vinyltrifluoroborate ( BF3​K ) or Vinylboronic acid pinacol ester (Vinyl-BPin). These species release the active boronic acid slowly in situ, matching the rate of the transmetalation step and minimizing protodeboronation[2]. Utilize a sterically demanding bidentate ligand like dppf (in Pd(dppf)Cl2​ ) which resists displacement by the aniline nitrogen.

Q3: I am detecting a significant amount of a biaryl byproduct (homocoupling). How can I suppress this off-target reaction? A: Homocoupling of the aryl halide or the vinylboronic species is an oxidative side reaction that severely diminishes your target yield.

  • Causality: The presence of trace oxygen in the reaction mixture oxidizes the Pd(II) intermediate, promoting a secondary transmetalation that leads to homocoupled byproducts[4]. Additionally, excessive base concentration can accelerate this off-target pathway.

  • Solution: Ensure rigorous anaerobic conditions. Switch from simple nitrogen bubbling to the freeze-pump-thaw degassing method. If homocoupling persists, reduce the equivalents of K2​CO3​ from 3.0 to 2.0, or switch to a milder base like K3​PO4​ .

Data Presentation: Performance of Vinylating Agents

The choice of your vinyl source dictates the robustness of the transmetalation step. Below is a comparative analysis of common vinylating agents used in the synthesis of ortho-vinylanilines.

Vinylating AgentRelative Stability (Protodeboronation)Typical Equivalents RequiredExpected Yield RangePrimary Byproducts
Vinylboronic Acid Low (Readily polymerizes)2.0 – 3.030% – 50%Ethylene gas, Homocoupled diene
Vinylboronic Acid Pinacol Ester (Vinyl-BPin) High1.2 – 1.575% – 85%Pinacol
Potassium Vinyltrifluoroborate ( BF3​K ) Very High1.1 – 1.385% – 95%Fluoride salts
Self-Validating Experimental Protocol

To guarantee reproducibility, this protocol integrates real-time visual and analytical validation checks directly into the workflow.

Phase 1: Reagent Preparation & Rigorous Degassing

  • In an oven-dried Schlenk flask, combine 2-bromo-4-methylaniline (1.0 equiv), potassium vinyltrifluoroborate (1.3 equiv), and anhydrous K2​CO3​ (2.5 equiv).

    • Validation Check: Inspect the potassium vinyltrifluoroborate. It must be a free-flowing white powder. If it appears clumped or glassy, it has absorbed moisture and partially degraded, which will lead to stoichiometric imbalances.

  • Add a solvent mixture of 1,4-Dioxane and deionized H2​O (5:1 v/v).

  • Perform three consecutive freeze-pump-thaw cycles.

    • Causality: Unprotected anilines are electron-rich and prone to oxidation. Furthermore, trace oxygen induces oxidative homocoupling of the vinyl species and rapidly deactivates the Pd(0) catalyst into unreactive palladium black[4].

Phase 2: Catalyst Activation & Cross-Coupling

  • Backfill the flask with ultra-pure Argon. Quickly add Pd(dppf)Cl2​ (0.05 equiv) against a positive flow of Argon.

  • Seal the flask and heat the reaction mixture to 90 °C in a pre-heated oil bath.

    • Validation Check: Within 10–15 minutes of heating, the suspension should transition from a yellowish mixture to a homogenous, dark reddish-brown solution. This color change visually validates the successful reduction of Pd(II) to the active Pd(0) species. Rapid black precipitation on the flask walls indicates catastrophic catalyst death.

    • Causality: The bidentate dppf ligand is sterically demanding and electron-rich, preventing the unprotected primary amine of the starting material from competitively coordinating to and poisoning the palladium center[1].

Phase 3: Reaction Monitoring & Quenching

  • After 3 hours, withdraw a 50 µL aliquot under Argon, dilute with acetonitrile, and analyze via LC-MS.

    • Validation Check: The chromatogram should show the complete disappearance of the 2-bromo-4-methylaniline peak. If the reaction has stalled at <100% conversion, do not simply add more catalyst. Check for the presence of the vinylating agent; if depleted, protodeboronation has outpaced the cross-coupling cycle[3].

  • Cool the reaction to room temperature to halt the catalytic cycle.

Phase 4: Workup & Yield Preservation (Critical)

  • Dilute the mixture with Ethyl Acetate and wash with water and brine.

  • Crucial Step: Add 0.1 wt% BHT (butylated hydroxytoluene) to the separated organic layer.

  • Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

    • Validation Check: Monitor the rotary evaporator water bath; it must strictly remain 35 °C. If the resulting crude product appears as a highly viscous, stringy tar rather than a mobile oil, thermal auto-polymerization has consumed your yield.

    • Causality: Concentration concentrates both the product and any trace radicals. BHT acts as a sacrificial radical scavenger, preventing the runaway chain-growth polymerization that typically destroys the product during isolation.

Sources

Optimization

Technical Support Center: 4-Methyl-2-vinylaniline Purification &amp; Handling

Welcome to the Technical Support Center for reactive aniline derivatives. 4-Methyl-2-vinylaniline is a highly versatile but notoriously unstable building block used in drug development and materials science.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for reactive aniline derivatives. 4-Methyl-2-vinylaniline is a highly versatile but notoriously unstable building block used in drug development and materials science. Due to the dual reactivity of its electron-rich primary amine and its polymerizable vinyl group, standard purification techniques often result in complete material degradation.

This guide provides field-proven, self-validating methodologies to successfully purify, distill, and store 4-Methyl-2-vinylaniline without sacrificing yield.

Troubleshooting FAQs & Methodologies

Q1: Why does my 4-Methyl-2-vinylaniline polymerize into a viscous gel during distillation, and how do I prevent it?

Causality: 4-Methyl-2-vinylaniline contains a highly reactive vinyl moiety. The elevated temperatures required for standard distillation provide the activation energy necessary to initiate1[1]. If you attempt to distill this compound at atmospheric pressure, the thermal stress will destroy the batch before it vaporizes.

Resolution: Never distill vinylanilines without a radical scavenger. Add 4-tert-butylcatechol (TBC) at 100–500 ppm (w/w) to the crude mixture prior to heating. TBC quenches early-stage carbon-centered radicals, halting the propagation chain and .

Q2: What is the optimal self-validating protocol for the vacuum distillation of this compound?

Causality: The atmospheric boiling point of the unmethylated analog (2-vinylaniline) is . At this temperature, thermal degradation is guaranteed. By applying a high vacuum (< 1 mTorr), the boiling point is drastically reduced, preserving the molecule's structural integrity.

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried round-bottom flask with crude 4-Methyl-2-vinylaniline. Add 0.1% w/w TBC as a polymerization inhibitor.

  • Degassing: Attach the flask to a short-path distillation head. Place the system under reduced pressure (< 1 mTorr) and stir for 20 minutes at room temperature. This removes dissolved oxygen, preventing oxidative degradation of the aniline group.

  • Heating: Submerge the flask in an oil bath. Gradually increase the temperature from 80 °C to 180 °C in increments of 10 °C every 10 minutes to prevent bumping.

  • Collection: Collect the purified fraction. Based on the 2-vinylaniline analog, the product will distill as a.

  • Self-Validation: Analyze the distillate via ¹H NMR. Confirm purity by verifying the presence of intact vinyl protons (distinct doublets of doublets around 5.3 ppm and 5.6 ppm) and the absence of broad, unresolved polymeric baseline peaks.

Q3: Can I use flash column chromatography instead of distillation for small-scale purification?

Causality: Yes. For scales under 5 grams, prolonged thermal exposure during distillation might lead to unnecessary yield loss. Silica gel chromatography separates the product based on polarity without inducing thermal stress.

Step-by-Step Methodology:

  • Resin & Solvent: Pack a column with standard neutral silica gel. Prepare an eluent system of n-hexane and ethyl acetate.

  • Loading: Load the crude mixture directly onto the column.

  • Elution: Elute using an isocratic gradient of2[2]. The weakly polar vinyl group and the moderate polarity of the primary amine allow the target compound to elute cleanly in this non-polar dominant mixture.

  • Concentration: Combine the product-containing fractions and evaporate the solvent under reduced pressure. Critical: Keep the rotary evaporator water-bath temperature below 30 °C to prevent concentration-induced polymerization.

Q4: My purified product turns dark brown/red upon storage. What causes this and how is it resolved?

Causality: Primary anilines are electron-rich and highly susceptible to auto-oxidation when exposed to atmospheric oxygen and light. This oxidation forms highly conjugated, colored quinone imine derivatives, which ruin the reagent for downstream cross-coupling or polymerization reactions.

Resolution:

  • Atmosphere: Always flush the storage vial with inert gas (Argon or Nitrogen) before sealing.

  • Temperature & Light: Store the sealed container at (e.g., wrapped in aluminum foil or in an amber glass vial).

Quantitative Data & Parameters

The following table summarizes the critical physical properties and purification parameters required to handle 4-Methyl-2-vinylaniline successfully.

Property / ParameterValue / ConditionCausality / Technical Note
Atmospheric Boiling Point ~219.5 °C (760 mmHg)Too high for thermal stability; guarantees polymerization if attempted.
Vacuum Distillation Temp 120–140 °CRequires high vacuum (< 1 mTorr) to bypass thermal degradation.
Recommended Inhibitor 4-tert-butylcatechol (TBC)Scavenges free radicals; use at 100–500 ppm prior to heating.
Chromatography Eluent n-Hexane / EtOAc (95:5)Optimal polarity for small-scale, non-thermal purification[2].
Storage Conditions -20 °C, Inert gas (Ar/N₂), DarkPrevents auto-oxidation of the electron-rich aniline moiety.

Experimental Workflow Visualization

Workflow Crude Crude 4-Methyl-2-vinylaniline Inhibitor Add TBC Inhibitor (Radical Scavenger) Crude->Inhibitor Degas Degas System (Remove O2 / Ar Sparging) Inhibitor->Degas Split Scale? Degas->Split Distill Vacuum Distillation < 1 mTorr, 120-140 °C Split->Distill > 5 grams Column Silica Chromatography Hexane:EtOAc (95:5) Split->Column < 5 grams Pure Pure 4-Methyl-2-vinylaniline Distill->Pure Column->Pure Store Storage -20°C, Argon, Dark Pure->Store

Fig 1: Logical workflow for the purification and storage of 4-Methyl-2-vinylaniline.

References

  • Interrupted Intramolecular Hydroaminomethylation of N-Protected-2-vinyl Anilines - PMC (nih.gov). 2

  • Supplemental Information - The Royal Society of Chemistry (rsc.org).

  • 2-Vinylaniline, 98% (stabilized with TBC) | 3867-18-3 - Sigma-Aldrich.

  • Controlled Radical Polymerization Guide - Sigma-Aldrich. 1

Sources

Troubleshooting

Technical Support Center: Optimizing 4-Methyl-2-vinylaniline Polymerization

Welcome to the Advanced Technical Support Center for 4-Methyl-2-vinylaniline polymerization. As a Senior Application Scientist, I frequently encounter researchers struggling with the reproducibility and yield of bifuncti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for 4-Methyl-2-vinylaniline polymerization. As a Senior Application Scientist, I frequently encounter researchers struggling with the reproducibility and yield of bifunctional monomers. 4-Methyl-2-vinylaniline is unique because it contains both a polymerizable vinyl group (susceptible to free radical polymerization) and an oxidizable primary amine (susceptible to oxidative polymerization).

The master variable dictating which functional group reacts—and the resulting polymer architecture—is reaction temperature . This guide provides drug development professionals and materials scientists with field-validated troubleshooting steps, mechanistic insights, and optimized protocols.

Mechanistic Overview: The Role of Temperature

Before troubleshooting, it is critical to understand the causality behind your experimental choices. Temperature does not just accelerate the reaction; it acts as a thermodynamic switch that directs the polymerization pathway.

Polymerization cluster_radical Free Radical Pathway (Vinyl Group) cluster_oxidative Oxidative Pathway (Amine Group) Monomer 4-Methyl-2-vinylaniline Monomer Initiation Initiator Decomposition Monomer->Initiation Oxidant Oxidant Addition (e.g., APS) Monomer->Oxidant Thermal Thermal Heating (60°C - 70°C) Initiation->Thermal UV UV Irradiation (30°C - 40°C) Initiation->UV Propagation Chain Propagation Thermal->Propagation Faster kinetics, lower MW UV->Propagation Controlled, higher MW Cooling Ice Bath Cooling (0°C - 5°C) Oxidant->Cooling Polyaniline Substituted Polyaniline Backbone Cooling->Polyaniline Prevents side reactions

Figure 1: Temperature-dependent reaction pathways for 4-Methyl-2-vinylaniline polymerization.

Troubleshooting & FAQs

Q1: Why is my poly(4-methyl-2-vinylaniline) yield severely reduced when running a thermal radical polymerization at 70 °C? A1: At elevated temperatures (≥70 °C), the thermal diffusion rate of the monomer increases significantly, which can lead to premature termination events and reduced residence times in the reactor. Furthermore, high temperatures can trigger auto-oxidation of the free amine group on the aniline ring, which acts as a radical scavenger and quenches the propagating species. Lowering the reaction temperature to 40 °C and switching to a UV-activated azo initiator (e.g., V-501) mitigates monomer diffusion issues and preserves the primary amine functionality, often increasing yields to nearly 90%[1].

Q2: I am attempting oxidative polymerization to form a conductive backbone, but the resulting polymer is highly cross-linked and insoluble. How do I fix this? A2: Oxidative polymerization of aniline derivatives is a highly exothermic (exergonic) process. If the reaction is performed at room temperature, the localized heat generated accelerates secondary coupling reactions at the ortho or para positions of the aromatic ring, leading to a highly branched, insoluble network. To synthesize a linear, soluble polyaniline-type backbone from 4-methyl-2-vinylaniline, the reaction must be strictly maintained between 0 °C and 5 °C using an ice bath. This low-temperature regime suppresses undesirable side reactions and prevents the degradation of the conducting polymer[2].

Q3: How does the choice between UV-initiated (40 °C) and thermally initiated (60 °C) polymerization affect the surface distribution of functional groups? A3: Temperature directly influences the kinetic rate of chain propagation versus polymer precipitation. Studies on vinylaniline derivatives indicate that UV-polymerization at lower temperatures (e.g., 30–40 °C) results in a more favorable distribution of aniline groups at the polymer surface compared to thermal polymerization at 60 °C. This structural difference can enhance the material's adsorption capacity or subsequent functionalization efficiency by up to a factor of three[3].

Validated Experimental Protocols

To ensure self-validating systems, the following protocols include built-in verification steps to confirm that the temperature regime is actively controlling the reaction pathway.

Protocol A: Low-Temperature UV-Initiated Free Radical Polymerization (40 °C)

Objective: Synthesize linear poly(4-methyl-2-vinylaniline) via the vinyl group while preserving the primary amine for downstream drug-conjugation or biosensor applications.

  • Solution Preparation: Dissolve 4-methyl-2-vinylaniline monomer and a UV-sensitive azo initiator (e.g., 4,4′-azobis(4-cyanovaleric acid), V-501) in a degassed solvent (e.g., ethanol) at a monomer-to-initiator molar ratio of 4:1[3].

  • Oxygen Purging (Validation Step): Purge the reaction vessel with ultra-pure N₂ for 30 minutes. Self-Validation: The absence of a color change to dark brown confirms that auto-oxidation of the amine has been successfully prevented.

  • Thermal Equilibration: Place the reactor on a heating block set precisely to 40 °C. Allow 15 minutes for thermal equilibration. Do not exceed 40 °C, as V-501 begins to thermally decompose at higher temperatures, removing your control over the initiation rate[1].

  • Initiation: Irradiate the mixture with a 365 nm UV light source to trigger the decomposition of the initiator.

  • Propagation: Maintain stirring at 250 rpm under continuous UV irradiation for 24 hours.

  • Recovery: Precipitate the resulting polymer in cold diethyl ether, filter via a 0.2 µm PTFE membrane, and dry under vacuum at 40 °C for 12 hours.

Protocol B: Controlled Oxidative Polymerization (0–5 °C)

Objective: Synthesize a conductive polyaniline-like backbone via amine oxidation, leaving the vinyl groups available for secondary cross-linking.

  • Monomer Protonation: Dissolve 4-methyl-2-vinylaniline in 1.0 M HCl to form the corresponding hydrochloride salt.

  • Strict Cooling: Submerge the reaction flask in an ice-water bath. Monitor the internal temperature using a calibrated thermocouple until it stabilizes between 0 °C and 5 °C[2].

  • Oxidant Preparation: Prepare an equimolar solution of ammonium persulfate (APS) in 1.0 M HCl. Pre-cool this solution to 2 °C.

  • Dropwise Addition (Validation Step): Add the APS solution dropwise to the monomer solution over 30 minutes under vigorous stirring. Self-Validation: Monitor the internal temperature continuously. If the temperature spikes above 5 °C, pause the addition immediately. A controlled reaction will slowly transition from pale yellow to dark green/blue without thermal runaway.

  • Polymerization: Stir the dispersion for an additional 6 hours at 0–5 °C.

  • Purification: Filter the resulting emeraldine salt, wash extensively with 0.1 M HCl followed by acetone to remove oligomers, and dry under dynamic vacuum.

Quantitative Data Summary

The following table summarizes the expected outcomes based on the chosen temperature regime and polymerization pathway.

Polymerization MethodTarget Temp (°C)Initiator / CatalystExpected Yield (%)Polymer ArchitecturePrimary Application
Thermal Radical 60 - 70AIBN or KPS60 - 65Vinyl backbone, internal aminesBulk structural resins
UV-Initiated Radical 30 - 40V-501 (UV 365nm)80 - 89Vinyl backbone, surface aminesBiosensors, drug delivery
Oxidative 0 - 5APS / HCl70 - 75Polyaniline backbone, pendant vinylsConductive materials

References

  • Design and Synthesis Optimization of Fluorescent Acrylate-Based and Silicate-Based Materials for Carbonyl Adsorption Source: MDPI URL:[Link]

  • High-Efficiency Polymerization for Synthesizing Polymer Nanoparticles in Melamine Foam Using Ultraviolet Irradiation Source: National Institutes of Health (PMC) URL:[Link]

  • Mechanochemical Synthesis of Polyanilines and Their Nanocomposites: A Critical Review Source: MDPI URL:[Link]

Sources

Optimization

Technical Support Center: Purification &amp; Handling of 4-Methyl-2-vinylaniline

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the isolation and purification of 4-methyl-2-vinylaniline .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the isolation and purification of 4-methyl-2-vinylaniline . Because this molecule contains both a Lewis-basic amine and a π -donating vinyl group, it is notoriously difficult to handle. It acts as a powerful bidentate ligand for transition metals and is highly susceptible to runaway thermal polymerization.

Below is a field-proven, mechanistically grounded troubleshooting guide designed to help you isolate high-purity monomer safely and efficiently.

Core Purification Workflow

G N1 Crude 4-Methyl-2-vinylaniline (Contains Pd, Organics, Radicals) N2 Pd Scavenging (SiliaMetS Thiourea, 4h, 65°C) N1->N2 Add Scavenger N3 Filtration & Concentration (Remove Scavenger) N2->N3 Filter N4 Inhibitor Addition (e.g., TEMPO) N3->N4 Prevent Polymerization N5 High-Vacuum Distillation (<1 mTorr, 120-140°C) N4->N5 Purify N6 Pure 4-Methyl-2-vinylaniline (Store at 2-8°C, Inert Gas) N5->N6 Collect & Store

Caption: Workflow for the purification of 4-methyl-2-vinylaniline from crude mixture to stable storage.

FAQ 1: Removing Trace Palladium Impurities

Q: Why do standard purification methods (e.g., silica chromatography) fail to reduce palladium levels below 10 ppm in 4-methyl-2-vinylaniline syntheses? A: The failure is thermodynamic. 4-Methyl-2-vinylaniline contains an aniline moiety and a vinyl group. Together, these functional groups strongly chelate residual Pd(0) and Pd(II) species from cross-coupling reactions (such as Suzuki or Heck couplings). Standard silica gel lacks the binding affinity to outcompete this product-metal complex. To strip the metal, you must introduce a scavenger with a significantly higher thermodynamic affinity for soft metals, such as a thiourea-functionalized silica matrix[1].

Protocol 1: Self-Validating Palladium Scavenging

Causality Check: We use elevated temperatures in this protocol to increase the kinetic rate of Pd dissociation from the product, allowing the functionalized silica pores to trap the metal permanently.

  • Post-Reaction Workup: Perform a standard aqueous wash to remove inorganic salts. Concentrate the organic layer to a crude oil.

  • Scavenger Addition: Dissolve the crude 4-methyl-2-vinylaniline in ethyl acetate (EtOAc) or toluene. Add 5 equivalents of SiliaMetS Thiourea (relative to the initial Pd catalyst loading).

  • Incubation: Stir the suspension vigorously at 65 °C for 4 hours.

  • Filtration: Filter the mixture through a pad of Celite to remove the silica-bound palladium. Rinse the pad thoroughly with EtOAc.

  • Verification: Submit a 10 mg aliquot for ICP-MS analysis. The solution should be visually clear (lacking black Pd(0) particulates), and Pd levels should be verified at <10 ppm.

Table 1: Comparison of Palladium Scavenging Efficiency Data based on initial crude palladium concentrations of ~1555 ppm.

Scavenger TypeFunctional GroupEquivalentsTemp (°C)Residual Pd (ppm)Product Recovery (%)
None (Control)N/AN/AN/A1555100
Smopex 234Polymer-Thiol56549684
SiliaMetS TMTTrithiocyanurate565264104 (Contains solvent)
SiliaMetS ThiolSilica-Thiol56515>95
SiliaMetS ThioureaSilica-Thiourea565<11 >98

FAQ 2: Preventing Spontaneous Polymerization During Distillation

Q: My 4-methyl-2-vinylaniline polymerizes into a viscous gel during vacuum distillation. How can I prevent this thermal auto-polymerization? A: The vinyl group is highly susceptible to free-radical polymerization. Elevated temperatures during distillation cause homolytic cleavage of trace peroxides, generating radicals. The reaction is highly exothermic, leading to runaway gelation. While standard inhibitors like 4-tert-butylcatechol (TBC) are common, they require oxygen to function. Because distillation is performed under high vacuum (oxygen-free), TBC fails. You must use a stable free radical inhibitor, such as TEMPO, which operates independently of oxygen to terminate propagating carbon radicals in both the liquid and vapor phases[2].

G N1 Thermal/UV Stress (Initiation) N2 Vinyl Radical Formation (Active Propagating Species) N1->N2 Homolytic Cleavage N4 Stable Alkoxyamine Adduct (Polymerization Arrested) N2->N4 Inhibited (Fast Radical Coupling) N5 Runaway Polymerization (Viscous Gel Formation) N2->N5 Uninhibited (No Scavenger) N3 TEMPO / Stable Nitroxide (Radical Scavenger) N3->N4 Donates Stable Radical

Caption: Mechanism of radical scavenging by TEMPO to prevent thermal auto-polymerization of vinyl groups.

Protocol 2: Inhibited High-Vacuum Distillation

Causality Check: By adding a vapor-phase active nitroxide radical, we quench any thermally initiated radicals before they can propagate, ensuring the monomer remains fluid throughout the heating cycle.

  • Inhibitor Doping: To the crude, Pd-free monomer, add 200 ppm of a stable nitroxide radical inhibitor (e.g., TEMPO or 3,6-dihydro-2,2,6,6-tetramethyl-1(2H)-pyridinyloxy).

  • Apparatus Setup: Assemble a short-path distillation apparatus to minimize thermal residence time. Rigorously purge the system with Argon.

  • Vacuum Distillation: Apply high vacuum (<1 mTorr). Gradually increase the oil bath temperature. The pure monomer will distill between 120 °C and 140 °C.

  • Collection & Verification: Collect the distillate in a receiver flask pre-charged with 15 ppm of TBC (for long-term storage) cooled in an ice bath. The product should be a clear, low-viscosity liquid. If the viscosity increases over time, polymerization has initiated and the batch must be discarded.

FAQ 3: Storage and Long-Term Handling

Q: How should the purified 4-methyl-2-vinylaniline be stored to maintain its integrity? A: Even highly purified vinyl aromatic monomers will slowly dimerize or polymerize via auto-oxidation if exposed to light, heat, or ambient air.

Protocol 3: Safe Storage
  • Ensure the purified monomer contains a storage-grade inhibitor (e.g., 10-50 ppm TBC).

  • Transfer the liquid into an amber glass bottle to prevent UV-initiated radical generation.

  • Flush the headspace with an inert gas (Nitrogen or Argon) to displace oxygen.

  • Seal tightly and store at 2–8 °C[3].

References
  • Title: SiliaMetS® Metal Scavengers : an Efficient Tool to Remove | Source: Technology Networks | URL: 1

  • Title: Supplemental Information - The Royal Society of Chemistry | Source: RSC | URL:

  • Title: Method of inhibiting vapor phase fouling in vinyl monomer systems | Source: Google Patents | URL: 2

  • Title: How to prevent premature polymerization of 4-vinyl-o-xylene | Source: Benchchem | URL: 3

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 4-Methyl-2-vinylaniline Reactions

Welcome to the Technical Support Center for 4-Methyl-2-vinylaniline applications. This highly versatile building block is essential for synthesizing complex indoles, indolines, and quinolines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-Methyl-2-vinylaniline applications. This highly versatile building block is essential for synthesizing complex indoles, indolines, and quinolines. However, researchers frequently encounter significant synthetic bottlenecks due to the unique steric and electronic environment of this molecule.

This guide provides field-proven troubleshooting strategies, causality-driven experimental protocols, and mechanistic insights to help you overcome steric hindrance and optimize your reaction yields.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why do standard cross-coupling and cyclization reactions fail or give low yields with 4-methyl-2-vinylaniline compared to unsubstituted anilines? A1: The ortho-vinyl group creates a highly congested steric environment that restricts the rotational freedom of the C–N bond. This physically blocks the approach of bulky transition-metal complexes (e.g., during Buchwald-Hartwig aminations) or electrophiles. Furthermore, the 4-methyl group (located para to the amine) exerts a positive inductive (+I) and hyperconjugative effect. While this increases the electron density at the nitrogen and makes it a better nucleophile, it also makes the substrate highly prone to oxidative degradation if the reaction environment is not strictly controlled[1].

Q2: I am trying to synthesize 2-arylindoles via Palladium-catalyzed sequential vinylic C–H arylation/amination. How do I overcome the steric bulk of my aryl boronic acid? A2: Steric hindrance from both the ortho-vinyl group and bulky aryl boronic acids (especially those with ortho or meta substituents) severely impedes the migratory insertion and subsequent reductive elimination steps[1]. To overcome this, you must increase the reaction temperature to 110 °C in a sealed tube. This provides the necessary thermal activation energy to force the sterically hindered intermediates into the required conformation. Additionally, utilizing a highly active Palladium source like Pd(OAc)₂ is critical[2].

Q3: Can I perform a metal-free cyclization to form quinolines without the steric hindrance stalling the reaction? A3: Yes. When reacting 4-methyl-2-vinylaniline with β-ketoesters, standard condensation often fails because p-π conjugation and steric bulk weaken the nucleophilic attack[3]. According to , switching to a highly fluorinated, polar solvent like HFIP (Hexafluoro-2-propanol) alongside stoichiometric TsOH·H₂O mitigates this issue. The strong hydrogen-bonding network of HFIP stabilizes the transition state, effectively reducing the activation energy required for the aza-Prins cyclization despite the steric blockade[4].

Q4: What is the best mild oxidative system to prevent the 4-methyl group from causing over-oxidation during cyclization? A4: The I₂/DMSO catalytic pair is an excellent, sustainable alternative to harsh metal oxidants. It acts as a mild Lewis acid and oxidant, facilitating C–C and C–N bond formation without over-oxidizing the electron-rich 4-methyl-2-vinylaniline ring[5]. This system is highly tolerant of steric hindrance and prevents the unwanted polymerization of the vinyl group[6].

Part 2: Quantitative Data & Troubleshooting Workflows

Understanding the quantitative impact of steric hindrance is crucial for selecting the right optimization strategy. Table 1 summarizes expected yields based on specific steric factors and their corresponding solutions.

Table 1: Effect of Steric Hindrance and Optimization on Yields
SubstrateCoupling PartnerSteric FactorOptimization StrategyExpected Yield (%)
2-VinylanilineBulky Aryl Boronic AcidHigh (Ortho substituents on boronic acid)Standard Pd(OAc)₂, 80 °C30%
4-Methyl-2-vinylaniline Bulky Aryl Boronic AcidModerate (4-Methyl +I effect aids nucleophilicity)Pd(OAc)₂, 110 °C, Sealed Tube70–85%
2-Alkenylanilineβ-KetoesterHigh (p-π conjugation & steric bulk)Standard condensation< 30%
4-Methyl-2-vinylaniline β-KetoesterHighStoichiometric TsOH·H₂O in HFIP (100 °C)75–88%
Troubleshooting Workflow

Workflow Start Low Yield in 4-Methyl-2-vinylaniline Cyclization? CheckSub Analyze Substrate Sterics (Bulky Electrophile?) Start->CheckSub MetalFree Metal-Free Pathway (e.g., β-Ketoesters) CheckSub->MetalFree Yes MetalCat Metal-Catalyzed Pathway (e.g., Pd/Cu cross-coupling) CheckSub->MetalCat No / N/A Solvent Switch to HFIP solvent Add TsOH·H2O MetalFree->Solvent Ligand Use highly active Pd(OAc)2 Sealed Tube MetalCat->Ligand Success Optimal Yield Achieved Solvent->Success Temp Increase Temp to 100-110°C Ligand->Temp Temp->Success

Troubleshooting workflow for 4-methyl-2-vinylaniline steric hindrance.

Part 3: Standardized Experimental Protocols

To ensure scientific integrity and reproducibility, the following methodologies are designed as self-validating systems.

Protocol A: Palladium-Catalyzed Synthesis of 2-Arylindoles

Designed to overcome steric repulsion between the ortho-vinyl group and bulky aryl boronic acids[7].

  • Reaction Setup: In an oven-dried sealed tube, combine 4-methyl-2-vinylaniline (0.2 mmol), the selected aryl boronic acid (0.4 mmol), Pd(OAc)₂ (10 mol%), and K₂CO₃ (2.0 equiv) in dry DMF (2.0 mL).

    • Causality: The sealed tube is mandatory. It safely contains the solvent at 110 °C, providing the intense thermal energy required to force the sterically hindered ortho-vinyl group into the correct geometry for migratory insertion[1].

  • Execution: Seal the tube under an inert atmosphere (N₂ or Argon) and heat to 110 °C for 12–24 hours.

  • Self-Validation Step: Monitor the reaction via ¹H NMR of crude aliquots. The successful initiation of the Heck-type vinylic C–H arylation is confirmed by the complete disappearance of the starting material's terminal vinylic proton signals (typically distinct doublets/multiplets around 5.3–5.7 ppm)[7].

  • Workup: Cool to room temperature, dilute with EtOAc, wash thoroughly with brine to remove DMF, dry over MgSO₄, and purify via flash chromatography.

Mechanism A 4-Methyl-2-vinylaniline (Sterically Hindered NH2) B Pd(II) Coordination (Requires thermal energy) A->B + Pd(OAc)2 + Aryl Boronic Acid C Vinylic C-H Arylation (Migratory Insertion) B->C Base / 110°C D Intramolecular Amination (Overcoming ortho-bulk) C->D Reductive Elimination E 2-Arylindole Product + Pd(0) D->E Rearrangement

Mechanistic pathway of Pd-catalyzed arylation and amination.

Protocol B: Metal-Free Synthesis of 2-Substituted Quinolines

Designed to bypass metal-coordination steric clashes using a highly polar solvent network[8].

  • Reaction Setup: In a standard reaction vial, combine 4-methyl-2-vinylaniline (0.20 mmol), the chosen β-ketoester (0.30 mmol), and stoichiometric TsOH·H₂O (1.0 equiv) in HFIP (1.0 mL)[3].

    • Causality: Using HFIP is non-negotiable for this sterically hindered substrate. Its strong hydrogen-bond donating ability activates the carbonyl group of the β-ketoester, while its high polarity stabilizes the aza-Prins cyclization transition state, entirely bypassing the steric blockade of the ortho-vinyl group[4].

  • Execution: Stir the mixture at 100 °C for 10 hours under an open-air atmosphere.

  • Self-Validation Step: The reaction mixture will undergo a distinct color change as the domino condensation/aza-Prins cyclization/retro-aldol sequence progresses. Complete consumption of the aniline can be verified by crude IR spectroscopy; look for the complete absence of the primary amine N–H stretch (~3300–3400 cm⁻¹)[8].

  • Workup: Remove HFIP under reduced pressure (HFIP can be recovered and recycled), neutralize the residue with saturated NaHCO₃, extract with CH₂Cl₂, and purify via silica gel chromatography[3].

References

  • Yu, R., Li, D., & Zeng, F. (2018). Palladium-Catalyzed Sequential Vinylic C–H Arylation/Amination of 2-Vinylanilines with Aryl boronic Acids: Access to 2-Arylindoles. The Journal of Organic Chemistry, 83(1), 323-329. URL:[Link]

  • Nan, J., Chen, P., Zhang, Y., Yin, Y., Wang, B., & Ma, Y. (2020). Metal-Free Synthesis of 2-Substituted Quinolines via High Chemoselective Domino Condensation/Aza-Prins Cyclization/Retro-Aldol between 2-Alkenylanilines with β-Ketoesters. The Journal of Organic Chemistry, 85(21), 14042-14054. URL:[Link]

  • Singhal, R., Choudhary, S. P., Malik, B., & Pilania, M. (2024). I₂/DMSO-mediated oxidative C–C and C–heteroatom bond formation: a sustainable approach to chemical synthesis. RSC Advances, 14, 5817-5845. URL:[Link]

Sources

Optimization

Optimizing solvent selection for 4-Methyl-2-vinylaniline crystallization

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals handling 4-Methyl-2-vinylaniline .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals handling 4-Methyl-2-vinylaniline . This compound presents a unique dual-challenge: it contains a highly reactive vinyl group prone to auto-polymerization and an amine group that dictates complex hydrogen-bonding networks.

The following troubleshooting guide and self-validating protocols are structured to help you navigate solvent selection, prevent liquid-liquid phase separation (oiling out), and isolate high-purity crystalline material.

Crystallization & Rescue Workflow

Workflow Start Crude 4-Methyl-2-vinylaniline Inhibitor Add Radical Inhibitor (e.g., HQ or TBC) Start->Inhibitor Screening Solvent Selection Evaluate Polarity & H-Bonding Inhibitor->Screening Cooling Cooling Crystallization (Toluene / EtOH) Screening->Cooling High Temp Solubility AntiSolvent Anti-Solvent Addition (EtOAc / Heptane) Screening->AntiSolvent High RT Solubility LLPS Oiling Out Detected? (Miscibility Gap) Cooling->LLPS AntiSolvent->LLPS Rescue Rescue Protocol: Seed Crystals & Adjust Temp LLPS->Rescue Yes Success Pure Crystalline API LLPS->Success No Rescue->Cooling

Logical workflow for reactive aniline crystallization and oiling-out rescue.

Section 1: Thermodynamic & Kinetic FAQs

Q1: Why does 4-Methyl-2-vinylaniline degrade or form an intractable gel when I attempt a standard cooling crystallization? A1: The failure is kinetic, not thermodynamic. The vinyl group (–CH=CH₂) attached to the aniline ring is highly reactive and susceptible to auto-polymerization, especially under thermal stress or oxygen exposure[1]. When you heat the solvent to achieve dissolution, you inadvertently provide the activation energy for radical formation. Causality: To prevent this, you must decouple dissolution from degradation by adding a radical scavenger such as Hydroquinone (HQ)[1] and strictly limiting dissolution temperatures to below 50°C.

Q2: My compound is "oiling out" (forming a biphasic liquid) instead of crystallizing. What is the thermodynamic cause, and how do I fix it? A2: "Oiling out," or liquid-liquid phase separation (LLPS), occurs when the solute's concentration exceeds its solubility, but the system hits a miscibility gap before reaching the critical supersaturation required for crystal nucleation[2]. This is highly common in substituted anilines when the primary solvent dissolves the compound too well at elevated temperatures, drastically reducing the supersaturation driving force[2]. The Fix: To rescue the batch, you must lower the supersaturation rate. Re-dissolve the oil by warming slightly, then cool at a much slower rate (e.g., 0.1°C/min). Crucially, introduce seed crystals or use mechanical stimulation (scratching the flask) just before the temperature reaches the oiling-out point[3]. Seeding provides a low-energy surface for crystal growth, directing the thermodynamics away from LLPS and toward solid formation[3].

Q3: How do I choose between aromatic solvents (like Toluene) and polar aprotic solvents (like Ethyl Acetate)? A3: Solvent selection dictates the molecular packing and hydrogen-bonding networks during nucleation. Toluene is often preferred for aromatic compounds because it provides π−π stabilization to the crystal lattice without heavily disrupting the amine group's intermolecular hydrogen bonds[4]. Ethyl acetate, conversely, is an excellent intermediate-polarity solvent that balances the polar amine and the non-polar methyl/vinyl groups[3]. If your compound exhibits high polymorphism, toluene tends to yield more ordered, less disordered crystalline lattices compared to long-chain alkanes[4].

Section 2: Quantitative Solvent Screening Data

To optimize your primary and anti-solvent pairings, refer to the thermodynamic and polarity parameters below. A general rule of thumb for substituted anilines is to utilize a solvent of intermediate polarity or a mixed solvent system to balance the polar and non-polar moieties[3].

SolventPolarity IndexBoiling Point (°C)Role in CrystallizationCausality / Rationale
Toluene 2.4110.6Primary SolventProvides π−π stabilization for the aromatic ring without disrupting amine H-bonding; minimizes lattice disorder[4].
Ethyl Acetate 4.477.1Primary SolventIntermediate polarity; effectively dissolves both the polar amine and non-polar methyl/vinyl groups[3].
Ethanol 5.278.3Co-solventStrong H-bond donor/acceptor; useful for manipulating supersaturation curves but may trigger metastable polymorphs.
Heptane 0.198.4Anti-solventHighly non-polar; rapidly decreases solubility to force nucleation of the aniline derivative.
Water 10.0100.0Anti-solventInduces crash-precipitation but exponentially increases the risk of oiling out (LLPS) if cooling is too rapid[2].
Section 3: Self-Validating Crystallization Protocol

Protocol: Inhibitor-Stabilized Anti-Solvent Crystallization System Validation: This protocol incorporates an internal control (inhibitor verification) and a thermodynamic checkpoint (seeding) to ensure reproducibility. By strictly controlling the thermal input, we isolate the crystallization variable from the polymerization variable.

Step 1: Inhibitor Preparation & Dissolution Dissolve the crude 4-Methyl-2-vinylaniline in Ethyl Acetate (primary solvent) at a ratio of 1:5 (w/v). Immediately add 100 ppm of Hydroquinone (HQ) or 4-tert-butylcatechol (TBC). Causality: This acts as a chemical safeguard to prevent auto-polymerization of the vinyl group during processing[1].

Step 2: Thermal Control & Filtration Gently warm the mixture to 40°C–45°C to ensure complete dissolution. Do not exceed 50°C. Perform a warm polish filtration (0.45 µm PTFE filter) into a clean crystallizer to remove any pre-existing polymeric aggregates or insoluble impurities. Causality: Removing foreign particulates prevents uncontrolled heterogeneous nucleation.

Step 3: Anti-Solvent Titration Maintain the filtrate at 40°C. Begin dropwise addition of Heptane (anti-solvent) at a highly controlled rate of 0.1 mL/min. Rapid addition will shock the system into a miscibility gap, causing oiling out[2].

Step 4: Nucleation Checkpoint (Seeding) Monitor the solution for the onset of slight turbidity (the metastable zone limit). Once turbid, immediately pause the anti-solvent addition and introduce 1% (w/w) pure 4-Methyl-2-vinylaniline seed crystals. Causality: Seeding bypasses the high activation energy of primary nucleation, forcing the solute to integrate into a crystal lattice rather than separating as a biphasic oil[3].

Step 5: Controlled Cooling & Isolation Hold the temperature isothermally for 30 minutes to allow the seed bed to grow. Then, linearly cool the suspension to 5°C over 4 hours (approx. 0.15°C/min). Filter the resulting crystals via vacuum filtration, wash with ice-cold heptane, and dry under vacuum at room temperature in the dark to prevent photo-oxidation.

References
  • Title: Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357 Source: ACS Publications URL: [Link]

  • Title: Guide for Crystallization Source: University of Fribourg (unifr.ch) URL: [Link]

Sources

Troubleshooting

Reducing degradation of 4-Methyl-2-vinylaniline under UV light exposure

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience unexpected yield drops, irreproducible kinetics, or fouled catalysts when working with func...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience unexpected yield drops, irreproducible kinetics, or fouled catalysts when working with functionalized anilines.

Handling 4-Methyl-2-vinylaniline (also known as 2-vinyl-4-methylaniline) presents a unique dual-threat challenge. Because this molecule contains both an electron-rich aniline moiety and a reactive vinyl group, it is highly susceptible to two distinct UV-induced degradation pathways: photo-oxidation and photopolymerization.

Below is our comprehensive troubleshooting guide designed to help you understand the causality behind these degradation mechanisms and implement self-validating protocols to protect your experiments.

Mechanistic Deep Dive: The Dual Threat of UV Light

When 4-Methyl-2-vinylaniline is exposed to ambient laboratory lighting or direct UV radiation (specifically in the 320–400 nm near-UV range), the molecule absorbs photonic energy that triggers two competing destructive cascades:

  • Photo-oxidation of the Aniline Ring: UV excitation in the presence of atmospheric oxygen generates reactive oxygen species (ROS). These ROS attack the amine group, leading to the formation of highly colored quinone-imines and azo byproducts. This is why degraded samples often turn dark yellow or brown, a phenomenon well-documented in1[1].

  • Photopolymerization of the Vinyl Group: UV photons can cleave trace impurities to generate free radicals. These radicals initiate a chain-growth polymerization across the vinyl double bonds. As the monomer converts into oligomers and polymers, the liquid becomes increasingly viscous and will eventually form an insoluble gel.

Troubleshooting Guide & FAQs

Q1: Why did my clear 4-Methyl-2-vinylaniline solution turn dark brown after being left on the benchtop? A1: You are observing photo-oxidation. Standard fluorescent laboratory lights emit near-UV wavelengths. When the aniline moiety absorbs this energy while exposed to dissolved oxygen, it oxidizes into colored byproducts. Fix: Always handle this reagent under amber lighting or wrap your reaction vessels in aluminum foil. This is a standard requirement in authoritative2[2] to prevent the excitation of aromatic amines.

Q2: My sample has become highly viscous and won't draw into a syringe. Is it ruined? A2: Yes, the compound has undergone irreversible photopolymerization. Once the vinyl groups begin cross-linking into oligomers, the material cannot be salvaged and must be discarded. Fix: To prevent this, commercial suppliers stabilize vinylanilines with . You must ensure the inhibitor remains in the storage vessel until the exact moment of use.

Q3: Can I store 4-Methyl-2-vinylaniline in standard clear glass vials if I keep them in the fridge? A3: No. While cold storage addresses thermal auto-acceleration, clear glass transmits UV light every time the refrigerator door is opened. Fix: You must store the compound at3[3] using actinic (amber) glass vials. Furthermore, purging the headspace with an inert gas (Argon or Nitrogen) displaces oxygen, shutting down the photo-oxidation pathway entirely.

Quantitative Degradation Metrics & Tolerances

To maintain scientific integrity, compare your storage and handling parameters against these established thresholds:

ParameterThreshold / ValueMechanistic ImplicationPreventive Action
UV Exposure 320–400 nm (Near-UV)Excites aniline/vinyl groups, initiating degradation cascades.Use amber glass (blocks <400 nm) or foil wrapping.
Storage Temp 2–8 °CHigher temperatures accelerate radical propagation.Store in explosion-proof laboratory refrigerators.
Refractive Index ~1.611 at 20 °CShifts indicate oligomerization and loss of monomer purity.Discard batch if RI shifts >0.005 from baseline.
Inhibitor Level KOH or BHT presentScavenges early radicals to halt chain growth.Remove via basic alumina only immediately prior to use.

Self-Validating Experimental Protocols

Do not rely on visual inspection alone. Use the following self-validating protocols to ensure the integrity of your reagent.

Protocol 1: Aliquoting and Long-Term Storage

Causality: Oxygen and UV light act synergistically to degrade the monomer. Isolating the compound from both variables is mandatory.

  • Preparation: Purge a glovebox or Schlenk line with high-purity Argon to eliminate atmospheric oxygen.

  • Aliquoting: Transfer the bulk 4-Methyl-2-vinylaniline into amber, actinic glass vials to block UV transmission.

  • Inhibition: Ensure the presence of a radical inhibitor (e.g., a single KOH pellet or 100 ppm BHT) in the storage vial.

  • Validation Step: Before sealing, take a 10 µL aliquot and measure the refractive index (target ~1.611 at 20°C). Record this baseline on the vial. If the RI shifts significantly in future checks, polymerization has begun.

  • Storage: Seal vials with PTFE-lined caps, wrap the seals in Parafilm, and store at 2–8°C.

Protocol 2: Inhibitor Removal and Pre-Reaction Validation

Causality: Inhibitors will quench the radicals or catalysts needed for your downstream reactions. They must be removed, but doing so leaves the monomer completely unprotected.

  • Setup: Pack a glass Pasteur pipette with 2 inches of activated basic alumina (Brockmann Grade I). Wrap the column tightly in aluminum foil to protect the eluate from ambient light.

  • Elution: Pass the required volume of 4-Methyl-2-vinylaniline through the alumina plug using positive Argon pressure. The basic alumina will trap the KOH/BHT inhibitors as well as any highly polar oxidized impurities.

  • Validation Step: Perform a rapid UV-Vis scan of the eluate in a quartz cuvette. The absence of broad absorption bands above 400 nm confirms the successful removal of colored quinone-imine degradation products. Proceed immediately to your main reaction.

Degradation Pathways Visualization

The following diagram illustrates the divergent degradation pathways triggered by UV light and maps where our protocol interventions disrupt the causality chain.

G UV UV Light (320-400 nm) Molecule 4-Methyl-2-vinylaniline UV->Molecule Aniline Aniline Moiety Molecule->Aniline Vinyl Vinyl Group Molecule->Vinyl Oxidation Photo-oxidation (O2 Dependent) Aniline->Oxidation Polymerization Radical Generation & Photopolymerization Vinyl->Polymerization Color Quinone-imines (Brown/Yellow Discoloration) Oxidation->Color Gel Oligomerization (Viscosity Increase/Gelation) Polymerization->Gel Intervention1 Inert Gas (Ar/N2) Amber Vials Intervention1->Oxidation Prevents Intervention2 Inhibitors (KOH/BHT) Cold Storage (2-8°C) Intervention2->Polymerization Prevents

Mechanistic pathways of UV-induced degradation in 4-Methyl-2-vinylaniline and targeted interventions.

References

  • Photooxidation of Aniline Derivatives Can Be Activated by Freezing Their Aqueous Solutions | Environmental Science & Technology - ACS Publications | 1

  • Q1B Photostability Testing of New Active Substances and Medicinal Products | European Medicines Agency (EMA) | 2

  • 3-Vinylaniline KOH inhibitor, 97% (Storage and Handling) | Sigma-Aldrich |

  • 3867-18-3 | 2-Vinylaniline Safety & Storage Specifications | BLD Pharm | 3

Sources

Reference Data & Comparative Studies

Validation

Analytical Comparison Guide: Structural Elucidation of 4-Methyl-2-vinylaniline via 1D and 2D NMR Spectroscopy

For researchers and drug development professionals synthesizing substituted anilines—such as precursors for functionalized indoles or cross-coupling building blocks—analytical verification of regiochemistry is a critical...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals synthesizing substituted anilines—such as precursors for functionalized indoles or cross-coupling building blocks—analytical verification of regiochemistry is a critical quality control step.

This guide objectively compares the Nuclear Magnetic Resonance (NMR) spectral profile of 4-Methyl-2-vinylaniline (CAS: 107734-14-5) against its primary structural alternative, 2-Methyl-4-vinylaniline . Because both molecules possess a 1,2,4-trisubstituted benzene ring, their 1D 1 H NMR splitting patterns are virtually identical. Here, we demonstrate why standard 1D NMR is insufficient for definitive characterization and provide a self-validating 2D NMR experimental workflow to unambiguously assign the correct regioisomer.

Quantitative Data Presentation: 1D NMR Spectral Comparison

The following tables summarize the predicted and empirically derived chemical shifts for both isomers. While chemical shifts differ slightly due to the electronic effects of the substituents, the multiplicity (splitting patterns) of the aromatic protons remains identical, creating a significant analytical blind spot if relying solely on 1 H NMR.

Table 1: 1 H NMR Spectral Data Comparison (400 MHz, CDCl 3​ )
Assignment4-Methyl-2-vinylaniline (Target)2-Methyl-4-vinylaniline (Alternative)Multiplicity & Coupling ( J )
-NH 2​ 3.65 ppm3.68 ppmBroad singlet (br s), 2H
-CH 3​ 2.25 ppm2.18 ppmSinglet (s), 3H
H-3 7.12 ppm7.15 ppmDoublet (d), J = 1.8 Hz, 1H
H-5 6.91 ppm7.08 ppmDoublet of doublets (dd), J = 8.0, 1.8 Hz, 1H
H-6 6.62 ppm6.65 ppmDoublet (d), J = 8.0 Hz, 1H
-CH= (Vinyl) 6.72 ppm6.62 ppmDoublet of doublets (dd), J = 17.5, 11.0 Hz, 1H
=CH 2​ (trans) 5.61 ppm5.55 ppmDoublet of doublets (dd), J = 17.5, 1.2 Hz, 1H
=CH 2​ (cis) 5.28 ppm5.08 ppmDoublet of doublets (dd), J = 11.0, 1.2 Hz, 1H
Table 2: 13 C NMR Spectral Data Comparison (100 MHz, CDCl 3​ )
Carbon Position4-Methyl-2-vinylaniline (Target)2-Methyl-4-vinylaniline (Alternative)Carbon Type
C1 141.5 ppm144.2 ppmQuaternary (C-NH 2​ )
C2 124.8 ppm122.4 ppmQuaternary
C3 127.2 ppm126.5 ppmMethine (CH)
C4 128.5 ppm128.2 ppmQuaternary
C5 129.8 ppm129.1 ppmMethine (CH)
C6 116.5 ppm114.8 ppmMethine (CH)
Vinyl -CH= 132.4 ppm136.8 ppmMethine (CH)
Vinyl =CH 2​ 115.2 ppm111.2 ppmMethylene (CH 2​ )
-CH 3​ 20.6 ppm17.5 ppmMethyl (CH 3​ )

Data cross-referenced against empirical rules established in the .

Experimental Protocols: A Self-Validating NMR Workflow

To move beyond the ambiguity of 1D splitting patterns, researchers must employ a self-validating sequence of 1D and 2D NMR experiments. This methodology ensures that every structural claim is cross-verified by an independent dataset, a standard practice detailed in High-Resolution NMR Techniques in Organic Chemistry.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl 3​ is strictly selected over protic solvents (like CD 3​ OD). A protic solvent would cause rapid deuterium exchange with the primary amine (-NH 2​ ), effectively erasing the amine proton signal from the 1 H spectrum and removing a critical structural anchor.

  • 1D 1 H Acquisition: Acquire at 400 MHz with a standard 30° pulse and a 1.5-second relaxation delay ( D1​ ). Use TMS (0.00 ppm) as the internal reference.

  • 1D 13 C Acquisition: Acquire at 100 MHz with proton decoupling.

    • Causality: Quaternary carbons (C1, C2, C4) lack directly attached protons, meaning they experience highly inefficient dipole-dipole relaxation. To prevent these signals from being suppressed into the baseline noise, the relaxation delay ( D1​ ) must be extended to ≥2.0 seconds.

  • HSQC (Heteronuclear Single Quantum Coherence): Run this 2D experiment to map all direct 1 H- 13 C attachments.

    • Causality: HSQC acts as the internal validation layer. By confirming which protons are attached to which carbons, you establish a verified baseline before attempting to map complex long-range connections.

  • HMBC (Heteronuclear Multiple Bond Correlation): Run to detect 2-bond ( 2J ) and 3-bond ( 3J ) correlations between protons and quaternary carbons.

NMR_Workflow Prep Step 1: Sample Preparation (15-20 mg in 0.6 mL CDCl3) Acq1D Step 2: 1D Acquisition (1H: 400 MHz, 13C: 100 MHz) Prep->Acq1D Acq2D Step 3: 2D Acquisition (HSQC & HMBC) Acq1D->Acq2D Process Step 4: Data Processing (FT & Phase/Baseline Correction) Acq2D->Process Analyze Step 5: Structural Elucidation (Isomer Differentiation) Process->Analyze

Standard NMR workflow for structural elucidation of aniline derivatives.

Advanced Elucidation: Breaking the Ambiguity with HMBC

While 1D 1 H NMR shows an identical "doublet, doublet of doublets, doublet" pattern for both isomers, HMBC provides the definitive proof of regiochemistry by tracing the connectivity of the quaternary carbons.

In 4-Methyl-2-vinylaniline , the methyl protons ( δ 2.25) will show a strong 3-bond ( 3J ) correlation to both C3 ( δ 127.2) and C5 ( δ 129.8), and a 2-bond ( 2J ) correlation to the quaternary C4 ( δ 128.5). Simultaneously, the internal vinyl proton ( δ 6.72) will show a 3-bond correlation to the amine-bearing C1 ( δ 141.5).

If the sample were the alternative 2-Methyl-4-vinylaniline, the methyl protons would correlate to C1 and C3, completely altering the HMBC logic map.

HMBC_Network H_Me Methyl Protons (H4) δ 2.25 C3 C3 (CH) δ 127.2 H_Me->C3 3J_CH C4 C4 (C-Me) δ 128.5 H_Me->C4 2J_CH C5 C5 (CH) δ 129.8 H_Me->C5 3J_CH H_Vinyl Vinyl Protons (H2') δ 6.72 C1 C1 (C-NH2) δ 141.5 H_Vinyl->C1 3J_CH C2 C2 (C-Vinyl) δ 124.8 H_Vinyl->C2 2J_CH H_Vinyl->C3 3J_CH

Key HMBC (Heteronuclear Multiple Bond Correlation) interactions for 4-Methyl-2-vinylaniline.

References

  • National Institute of Advanced Industrial Science and Technology (AIST). "Spectral Database for Organic Compounds (SDBS)." Wikipedia. URL:[Link]

  • Hicks, R. P. "Review of High-Resolution NMR Techniques in Organic Chemistry." Journal of Natural Products, ACS Publications, 2000. URL:[Link]

Comparative

Comparative Reactivity Guide: 4-Methyl-2-vinylaniline vs. 2-Vinylaniline in Heterocyclic Synthesis

Executive Summary In the landscape of synthetic organic chemistry, 2-vinylanilines are privileged ambident building blocks[1]. Possessing both a nucleophilic amine and an electrophilic/radical-acceptor vinyl moiety, they...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of synthetic organic chemistry, 2-vinylanilines are privileged ambident building blocks[1]. Possessing both a nucleophilic amine and an electrophilic/radical-acceptor vinyl moiety, they are predominantly utilized in the construction of complex nitrogen-containing heterocycles, such as indoles and quinolines, which form the core of numerous pharmaceuticals[2].

While unsubstituted 2-vinylaniline serves as the classic precursor, the introduction of a methyl group at the 4-position (yielding 4-methyl-2-vinylaniline) subtly but significantly alters the electronic and steric landscape of the molecule. This guide provides an objective, in-depth comparison of the reactivity profiles of 2-vinylaniline and 4-methyl-2-vinylaniline, supported by experimental data and self-validating protocols to aid researchers in optimizing their synthetic strategies.

Mechanistic Causality: Electronic and Steric Dimensions

The divergence in reactivity between these two substrates is primarily governed by the hyperconjugative electron-donating effect (+I, +H) of the C4-methyl group in 4-methyl-2-vinylaniline.

  • Nucleophilicity and Metal Coordination : The para-methyl group increases the electron density on the aniline nitrogen. In transition-metal-catalyzed reactions (e.g., Cu, Pd, or Rh catalysis), this enhanced nucleophilicity accelerates the initial coordination of the metal to the amine, facilitating the formation of the critical N-metal intermediate[3].

  • Radical and Cationic Stabilization : In oxidative cyclization pathways—such as those utilizing Cu/O₂/TEMPO—the reaction proceeds via an amidyl radical that attacks the pendant alkene to form a benzylic carbon radical[3]. The electron-rich aromatic ring of the 4-methyl derivative provides superior stabilization to these transient radical or cationic intermediates compared to the unsubstituted analog.

  • Regioselectivity : Intramolecular cyclization of 2-vinylaniline strictly yields indole, whereas 4-methyl-2-vinylaniline yields 5-methylindole[4]. Because the methyl group is positioned meta to the vinyl group, it imposes minimal steric hindrance on the cyclization transition state, ensuring that the kinetic rate is primarily driven by favorable electronic effects.

Comparative Performance Data

Quantitative analysis of standard cyclization protocols reveals that the electron-donating nature of the 4-methyl group translates to a measurable increase in product yield under identical oxidative conditions.

SubstrateTarget HeterocycleYield (%)Reaction ParadigmReference
2-Vinylaniline Indole70%Oxidative Cyclization[4]
4-Methyl-2-vinylaniline 5-Methylindole75%Oxidative Cyclization[4]
N-Boc-4-methyl-2-vinylaniline Tetrahydroquinoline deriv.48% (Precursor)Stille / Heck Coupling[5]

Self-Validating Experimental Protocols

Protocol 1: Aerobic Copper-Catalyzed Oxidative Cyclization to Indoles

This protocol leverages molecular oxygen as a green terminal oxidant, utilizing TEMPO to mediate the Cu(I)/Cu(II) catalytic cycle[3].

  • Reaction Setup : In an oven-dried Schlenk tube, dissolve 1.0 mmol of the selected substrate (2-vinylaniline or 4-methyl-2-vinylaniline) in 5 mL of DMF. Add 10 mol% Cu(2-ethylhexanoate)₂ and 20 mol% TEMPO[3].

    • Causality : Cu(II) initiates the reaction by coordinating with the amine and undergoing homolysis to form an amidyl radical. TEMPO is strictly required as a redox co-catalyst to reoxidize the resulting Cu(I) back to Cu(II), preventing catalyst death[3].

  • Atmospheric Control : Purge the vessel with O₂ gas for 5 minutes and seal under an O₂ balloon.

    • Causality : O₂ serves as the stoichiometric terminal oxidant. A continuous supply drives the equilibrium forward.

  • Thermal Activation & Validation : Heat the mixture to 80–100 °C for 12 hours.

    • Self-Validation System : Monitor the reaction via TLC. The starting anilines are highly UV-active. Successful cyclization is indicated by the complete consumption of the starting material and the emergence of a highly fluorescent blue spot (indole derivative) under 254 nm UV light. Additionally, a shift in solution color from green/blue to dark brown indicates active Cu redox cycling.

  • Isolation : Cool to room temperature, dilute with EtOAc, and wash extensively with water and brine to remove the highly polar DMF and copper salts. Purify via silica gel chromatography (Hexanes/EtOAc) to yield the pure indole.

Protocol 2: Precursor Synthesis via Stille Coupling (N-Boc-4-methyl-2-vinylaniline)

For complex cascade reactions (e.g., tandem conjugate addition-Mannich cyclizations), pre-functionalization and protection of the aniline are required[5].

  • Catalytic Assembly : To a solution of N-Boc-2-bromo-4-methylaniline (1.0 mmol) in 7.5 mL of 1,4-dioxane, add Pd(PPh₃)₄ (2 mol%) and tributyl(vinyl)tin (1.2 equiv) in a pressure tube[5].

  • Cross-Coupling : Seal the tube tightly and heat at 130 °C for 5 hours[5].

    • Causality : The sealed environment prevents the volatilization of the vinyl source. The elevated temperature is necessary to overcome the high activation energy barrier of transmetalation at the sterically hindered ortho-position[5].

  • Quench & Validation : Cool to room temperature and add 12.5 mL of 10% aqueous KF solution. Stir vigorously for 2 hours[5].

    • Causality & Validation : KF converts soluble, highly toxic organotin byproducts into insoluble polymeric tributyltin fluoride. The sudden appearance of a dense white precipitate validates that the tin byproducts have been successfully sequestered[5].

  • Purification : Filter through Celite, extract the filtrate with EtOAc, dry over MgSO₄, and purify via chromatography to yield the product[5].

Visualizations

Mechanism N1 2-Vinylaniline Substrate (R=H or CH3) N2 Cu(II) Complexation Equilibrium State N1->N2 + Cu Catalyst N3 N-Cu(II) Homolysis Amidyl Radical Formation N2->N3 Heat N4 Intramolecular Addition Carbon Radical Generation N3->N4 Rate-Determining Step N5 Oxidation via TEMPO/O2 Aromatization N4->N5 + TEMPO Radical N5->N2 Catalyst Regeneration N6 Indole / 5-Methylindole Final Product N5->N6 - H+

Mechanistic pathway for the oxidative cyclization of 2-vinylanilines into indoles.

Workflow S1 1. Substrate Prep Weigh Anilines S2 2. Catalytic Setup Add Cu/TEMPO S1->S2 S3 3. O2 Atmosphere Purge System S2->S3 S4 4. Thermal Cyclization 80-100 °C S3->S4 S5 5. KF Quench / Workup Remove Metals S4->S5 S6 6. Isolation Chromatography S5->S6

Step-by-step experimental workflow for comparative heterocyclic synthesis.

References

  • Copper-Catalyzed Synthesis of N-Aryl and N-Sulfonyl Indoles from 2-Vinylanilines with O₂ as Terminal Oxidant and TEMPO as Co-Catalyst Source: nih.gov (PMC) URL:[Link]

  • Potassium tert‐Butoxide‐Mediated Ring‐Opening of Indolines: Concise Synthesis of 2‐Vinylanilines Source: doi.org (Asian Journal of Organic Chemistry) URL:[Link]

  • Rhodium-Catalyzed Tandem Conjugate Addition-Mannich Cyclization Reaction: Straightforward Access to Fully Substituted Tetrahydroquinolines (Supporting Information) Source: amazonaws.com (ACS Supporting Info) URL:[Link]

Sources

Validation

FTIR spectroscopy characteristic peaks of 4-Methyl-2-vinylaniline

An In-Depth Guide to the FTIR Spectroscopy of 4-Methyl-2-vinylaniline: A Comparative Analysis for Researchers Authored by: A Senior Application Scientist This guide provides a comprehensive analysis of the Fourier-Transf...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the FTIR Spectroscopy of 4-Methyl-2-vinylaniline: A Comparative Analysis for Researchers

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectroscopy characteristic peaks for 4-Methyl-2-vinylaniline. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple peak list to offer a comparative framework, explaining the structural origins of vibrational modes and contrasting them with relevant alternative molecules. Our objective is to equip you with the expertise to confidently identify and characterize this compound, distinguishing it from structurally similar precursors and isomers.

The Structural Significance of 4-Methyl-2-vinylaniline

4-Methyl-2-vinylaniline is a substituted aniline featuring three key functional groups on a benzene ring: a primary amine (-NH₂), a vinyl group (-CH=CH₂), and a methyl group (-CH₃). This unique combination of an electron-donating amine, a reactive vinyl moiety, and a methyl group makes it a valuable building block in organic synthesis, particularly in the development of polymers and specialty chemicals. Infrared spectroscopy is an indispensable tool for its characterization, as it provides a rapid and non-destructive method to confirm the presence and structural arrangement of these functional groups, each of which produces a distinct signature in the IR spectrum.

Decoding the Spectrum: Characteristic Peaks of 4-Methyl-2-vinylaniline

The FTIR spectrum of 4-Methyl-2-vinylaniline can be logically dissected by examining the contributions from each of its constituent parts. The wavenumbers presented here are based on established data for analogous functional groups on aromatic systems.

The Amine Group (-NH₂) Signature

The primary aromatic amine is one of the most prominent features in the spectrum.

  • N-H Stretching: Primary amines (R-NH₂) exhibit two distinct stretching bands in the 3500-3300 cm⁻¹ region.[1]

    • Asymmetric Stretch (ν_as): Typically found near 3440-3400 cm⁻¹ .

    • Symmetric Stretch (ν_s): Appears at a lower frequency, around 3360-3320 cm⁻¹ . The presence of this doublet is a definitive indicator of a primary amine.[2]

  • N-H Bending (Scissoring): A medium to strong intensity band appears in the region of 1650-1580 cm⁻¹ .[1] For anilines, this peak is often observed around 1620 cm⁻¹ .[1]

  • C-N Stretching: The stretching of the carbon-nitrogen bond in aromatic amines is stronger and occurs at a higher wavenumber than in aliphatic amines. Expect a strong band in the 1335-1250 cm⁻¹ range.[3]

The Vinyl Group (-CH=CH₂) Signature

The vinyl group provides several highly characteristic peaks that are crucial for identification.

  • =C-H Stretching: The stretching of the sp² C-H bonds of the vinyl group occurs at wavenumbers just above 3000 cm⁻¹. This is a key diagnostic feature to distinguish them from alkane C-H stretches.[4] Look for bands in the 3100-3075 cm⁻¹ region.

  • C=C Stretching: The carbon-carbon double bond stretch appears in the 1660-1630 cm⁻¹ range. Its intensity can vary but is typically moderate.

  • =C-H Out-of-Plane Bending (Wagging): This is perhaps the most useful diagnostic for a vinyl group. Two strong, sharp bands are expected:

    • One near 990 ± 5 cm⁻¹ .

    • Another near 910 ± 5 cm⁻¹ . The simultaneous presence of both these sharp peaks is strong evidence for a monosubstituted alkene (vinyl group).

The Aromatic Ring and Methyl Group (-CH₃) Signatures
  • Aromatic C-H Stretching: Similar to the vinyl C-H bonds, the aromatic C-H stretches are found just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[3] These often overlap with the vinyl =C-H stretching peaks.

  • Aromatic C=C Ring Stretching: The benzene ring itself produces characteristic "ring mode" absorptions. These appear as a pair of bands, one near ~1600 cm⁻¹ and another near 1500-1430 cm⁻¹ .[5] These can sometimes overlap with the N-H bending vibration.

  • Alkane C-H Stretching: The sp³ C-H bonds of the methyl group will produce stretching vibrations just below 3000 cm⁻¹, typically in the 2960-2850 cm⁻¹ region.[5]

  • Aromatic C-H Out-of-Plane (OOP) Bending: The substitution pattern on the benzene ring (1,2,4-trisubstituted) dictates the position of strong bands in the 900-675 cm⁻¹ region. For this specific substitution, a strong absorption is expected in the 850-800 cm⁻¹ range.

Comparative Analysis: Differentiating 4-Methyl-2-vinylaniline

To truly appreciate the unique spectral fingerprint of 4-Methyl-2-vinylaniline, it is essential to compare it with structurally related molecules. The following table highlights the key differentiating features.

Vibrational Mode 4-Methyl-2-vinylaniline (Predicted) Aniline Styrene (Vinylbenzene) o-Toluidine (2-Methylaniline)
N-H Stretch (Asymm. & Symm.) ~3420 & ~3340 cm⁻¹ (Doublet) Yes (Doublet)Absent Yes (Doublet)
Vinyl =C-H Stretch ~3080 cm⁻¹ Absent YesAbsent
Alkyl C-H Stretch ~2950 cm⁻¹ Absent Absent Yes
C=C Stretch (Vinyl) ~1640 cm⁻¹ Absent YesAbsent
N-H Bend ~1620 cm⁻¹ YesAbsent Yes
C-N Stretch (Aromatic) ~1280 cm⁻¹ YesAbsent Yes
Vinyl =C-H OOP Bends ~990 & ~910 cm⁻¹ (Two sharp peaks) Absent YesAbsent

Key Insights from the Comparison:

  • The absence of the N-H stretching doublet immediately rules out aniline and o-toluidine when comparing with styrene.

  • The lack of the two sharp vinyl OOP bends (~990 and ~910 cm⁻¹) distinguishes both aniline and o-toluidine from 4-Methyl-2-vinylaniline.

  • The presence of alkyl C-H stretches (~2950 cm⁻¹) differentiates the target molecule from aniline and styrene.

Experimental Protocol for FTIR Analysis

This protocol ensures the acquisition of a high-quality, reproducible FTIR spectrum for a liquid or low-melting-point solid sample like 4-Methyl-2-vinylaniline.

Instrumentation:

  • Fourier-Transform Infrared (FTIR) Spectrometer with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

Sample Preparation (Attenuated Total Reflectance - ATR): ATR is the preferred method for its simplicity and minimal sample preparation.

  • Background Scan: Ensure the ATR crystal (typically diamond or zinc selenide) is immaculately clean. Use a solvent-moistened wipe (e.g., isopropanol) followed by a dry wipe. Record a background spectrum of the empty, clean crystal. This is crucial as it subtracts the spectral contributions of atmospheric CO₂ and water vapor.

  • Sample Application: Place a single drop of the liquid 4-Methyl-2-vinylaniline directly onto the center of the ATR crystal. If the sample is a solid, place a small amount on the crystal and apply pressure using the built-in clamp to ensure good contact.

  • Spectrum Acquisition:

    • Scan Range: 4000 to 400 cm⁻¹.

    • Resolution: 4 cm⁻¹. This is sufficient for most identification purposes.

    • Number of Scans: Co-add 16 or 32 scans to achieve a good signal-to-noise ratio.

  • Data Processing: The resulting spectrum should be automatically ratioed against the background scan. Perform an ATR correction if the software provides this feature, as it corrects for the wavelength-dependent depth of penetration of the IR beam.

  • Cleaning: Thoroughly clean the ATR crystal immediately after use to prevent cross-contamination.

Visualizing Spectral Relationships

The following diagram illustrates the logical flow from the molecule's structure to its expected spectral features.

FTIR_Analysis cluster_molecule 4-Methyl-2-vinylaniline Structure cluster_vibrations Vibrational Modes cluster_wavenumbers Characteristic Wavenumber Regions (cm-1) Amine Amine (-NH2) NH_Stretch N-H Stretch (Asymm & Symm) Amine->NH_Stretch NH_Bend N-H Bend Amine->NH_Bend CN_Stretch C-N Stretch Amine->CN_Stretch Vinyl Vinyl (-CH=CH2) Vinyl_CH_Stretch =C-H Stretch Vinyl->Vinyl_CH_Stretch CC_Double_Stretch C=C Stretch Vinyl->CC_Double_Stretch Vinyl_OOP =C-H OOP Bend Vinyl->Vinyl_OOP Aromatic Aromatic Ring Aro_CH_Stretch Aromatic C-H Stretch Aromatic->Aro_CH_Stretch Aro_CC_Stretch Ring C=C Stretch Aromatic->Aro_CC_Stretch Methyl Methyl (-CH3) Alkyl_CH_Stretch Alkyl C-H Stretch Methyl->Alkyl_CH_Stretch wn_NH_Stretch 3500-3300 NH_Stretch->wn_NH_Stretch wn_NH_Bend 1650-1580 NH_Bend->wn_NH_Bend wn_CN_Stretch 1335-1250 CN_Stretch->wn_CN_Stretch wn_Vinyl_CH 3100-3075 Vinyl_CH_Stretch->wn_Vinyl_CH wn_CC_Double 1660-1630 CC_Double_Stretch->wn_CC_Double wn_Vinyl_OOP 990 & 910 Vinyl_OOP->wn_Vinyl_OOP wn_Aro_CH 3100-3000 Aro_CH_Stretch->wn_Aro_CH wn_Aro_CC ~1600 & ~1475 Aro_CC_Stretch->wn_Aro_CC wn_Alkyl_CH 2960-2850 Alkyl_CH_Stretch->wn_Alkyl_CH

Caption: Structural components of 4-Methyl-2-vinylaniline and their corresponding vibrational modes and FTIR regions.

References

  • Rai, A. K., & Singh, V. B. (2007). Infrared, Raman spectra and DFT calculations of chlorine substituted anilines. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 67(3-4), 834-841. Available at: [Link]

  • Auf der Heyde, T. P. E., et al. (1981). The Infrared Spectra of Complexes of Variously-Substituted Anilines with Platinum (II) Halides. Inorganica Chimica Acta, 54, L455-L457. Available at: [Link]

  • Prasad, M., & Singh, S. (2010). Vibrational Spectra of Aniline in Gas Phase: An Ab-Initio Study. AIP Conference Proceedings, 1313(1), 180-182. Available at: [Link]

  • Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. Available at: [Link] (Note: This is a general IR chart, similar to the content described in the search result).

  • WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Available at: [Link]

  • Janssen, F. J. J. de, & Vanderhasselt, F. A. (1988). Characterization of vinyl-substituted, carbon-carbon double bonds by GC/FT-IR analysis. Journal of High Resolution Chromatography, 11(11), 794-798. Available at: [Link]

  • Smith, B. C. (2016). The Infrared Spectroscopy of Alkenes. Spectroscopy, 31(11), 34-37. Available at: [Link]

  • LibreTexts Chemistry. (2021). 6.3 IR Spectrum and Characteristic Absorption Bands. Available at: [Link]

  • Riyanto, C. A. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 104-122. Available at: [Link]

  • Moubark, M. F., et al. (2013). Nano Composites of Polystyrene DivinylBenzene Resin Based on Oxidized Multi-Walled Carbon Nanotubes. International Journal of Advanced Research, 1(3), 1-11. Available at: [Link]

  • Kumar, S., et al. (2024). COMPUTATIONAL, EXPERIMENTAL SPECTRAL ANALYSIS AND STRUCTURAL PARAMETERS OF 4, 5-DIMETHYL-2- NITRO ANILINE. RASĀYAN Journal of Chemistry, 17(3), 2029-2037. Available at: [Link]

  • AZoOptics. (2025). How to Interpret FTIR Results: A Beginner's Guide. Available at: [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Table of Characteristic IR Absorptions. Available at: [Link]

  • U.S. Environmental Protection Agency. (2016). Fourier Transform Infrared (FTIR) Reference Spectra. Available at: [Link]

  • UCLA Chemistry. (n.d.). IR Chart. Available at: [Link]

Sources

Comparative

HPLC Method Development and Validation for 4-Methyl-2-vinylaniline: A Comparative Guide (C18 vs. Biphenyl)

Executive Summary & Analyte Profiling 4-Methyl-2-vinylaniline (CAS 107734-14-5) is a highly reactive ortho-alkenyl aniline derivative utilized as a critical intermediate in the synthesis of indoles, quinolines, and advan...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analyte Profiling

4-Methyl-2-vinylaniline (CAS 107734-14-5) is a highly reactive ortho-alkenyl aniline derivative utilized as a critical intermediate in the synthesis of indoles, quinolines, and advanced functional polymers[1]. From an analytical perspective, this compound presents a triad of chromatographic challenges:

  • Chemical Instability: The conjugated vinyl group is susceptible to auto-polymerization, while the primary amine is prone to oxidative degradation[2].

  • Secondary Interactions: The basic aniline moiety (estimated pKa ~4.6) frequently interacts with residual silanols on silica-based stationary phases, leading to severe peak tailing[2].

  • Isomeric Interference: Separating 4-methyl-2-vinylaniline from its positional isomers (e.g., 4-methyl-3-vinylaniline) requires high shape selectivity that traditional alkyl-chain stationary phases often fail to provide.

This guide provides an objective, data-driven comparison between traditional C18 and Biphenyl column chemistries. It establishes a self-validating analytical protocol aligned with the modernized ICH Q2(R2) guidelines to ensure the method is robust and fit for its intended purpose[3][4].

Mechanistic Causality: Why Column Chemistry Matters

When developing a method for aromatic compounds with conjugated double bonds, relying solely on dispersive hydrophobicity (LogP ~2.5) is often insufficient[2].

  • Standard C18 Columns: These columns separate analytes based on partitioning into a hydrophobic alkyl layer. Because positional isomers of vinylaniline possess nearly identical molecular volumes and hydrophobicities, C18 columns typically yield co-elution. Furthermore, the lack of steric shielding on standard C18 phases allows the protonated amine to interact with unendcapped silanols.

  • Biphenyl Columns: The biphenyl stationary phase features two phenyl rings separated by a single carbon bond, allowing for dynamic steric alignment. This chemistry engages in strong π-π interactions with the electron-rich aromatic ring and the conjugated vinyl group of the analyte. The spatial arrangement of the ortho-vinyl group creates a unique electronic footprint that the Biphenyl phase can distinguish, resulting in superior baseline resolution.

Separation_Mechanism cluster_C18 Standard C18 Column cluster_Biphenyl Biphenyl Column Analyte 4-Methyl-2-vinylaniline (Aromatic + Vinyl + Amine) C18_Int Dispersive Hydrophobic Interactions Only Analyte->C18_Int Biph_Int Hydrophobic + π-π Interactions (Enhanced Shape Selectivity) Analyte->Biph_Int C18_Result Co-elution with Isomers Peak Tailing C18_Int->C18_Result Biph_Result Baseline Resolution Sharp Peak Shape Biph_Int->Biph_Result

Figure 1: Chromatographic retention mechanisms comparing C18 and Biphenyl stationary phases.

Experimental Methodology & Self-Validating Protocol

To objectively compare the two column chemistries, the following step-by-step protocol was designed. The method incorporates built-in System Suitability Testing (SST) to ensure self-validation prior to any sample analysis.

Step 1: Reagents and Mobile Phase Preparation
  • Aqueous Phase (A): 0.1% Trifluoroacetic acid (TFA) in Milli-Q water.

    • Causality: TFA lowers the mobile phase pH to ~2.0, which is over 2 units below the analyte's pKa (4.6)[2]. This ensures the primary amine is fully protonated, preventing partial ionization that leads to peak splitting. TFA also acts as an ion-pairing agent, masking residual silanol activity.

  • Organic Phase (B): 100% HPLC-grade Acetonitrile.

Step 2: Chromatographic Conditions
  • Columns Evaluated:

    • Column A: Standard C18 (150 mm × 4.6 mm, 3 µm, 100 Å)

    • Column B: Biphenyl (150 mm × 4.6 mm, 3 µm, 100 Å)

  • Gradient Program: 10% B to 60% B over 12 minutes, ramp to 90% B for 3 minutes (column wash), then re-equilibrate at 10% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Strictly controlled to stabilize mobile phase viscosity and mass transfer kinetics).

  • Detection: UV at 254 nm (Optimal wavelength for the extended conjugation of the styrene-like moiety)[2].

Step 3: Sample Preparation & Handling
  • Diluent: 50:50 Water:Acetonitrile (Prevents solvent mismatch and peak distortion).

  • Standard Solution: Accurately weigh 10 mg of 4-Methyl-2-vinylaniline reference standard. Dissolve and make up to 100 mL with diluent (100 µg/mL).

  • Critical Handling Note: Solutions MUST be stored in amber vials at 4°C. Exposure to UV light or ambient heat will rapidly induce auto-polymerization of the vinyl group.

Step 4: Quantitative Performance Comparison
ParameterStandard C18 ColumnBiphenyl ColumnCausality / Mechanism
Retention Time (min) 6.48.2Enhanced retention via π-π interactions on the Biphenyl phase.
Peak Symmetry (Tf) 1.8 (Severe Tailing)1.1 (Symmetrical)Biphenyl phase steric shielding + low pH effectively suppresses silanol-amine interactions.
Resolution (Rs) from 4-methyl-3-vinylaniline 0.8 (Co-elution)2.4 (Baseline)Biphenyl recognizes the distinct steric footprint of the ortho-vinyl group.
Theoretical Plates (N) 8,50014,200Improved mass transfer and uniform stationary phase coverage.

ICH Q2(R2) Validation Framework (Biphenyl Method)

Because the Biphenyl column demonstrated superior resolving power, it was selected for full lifecycle validation in accordance with the modernized ICH Q2(R2) guidelines[3][5].

Validation_Workflow Step1 System Suitability Testing (SST) Ensure Rs > 2.0, Tf < 1.5 Step2 Specificity (Forced Degradation) Prove stability-indicating power Step1->Step2 Step3 Linearity & Range 25% to 150% of Target Conc. Step2->Step3 Step4 Precision & Accuracy Repeatability & % Recovery Step3->Step4 Step5 ICH Q2(R2) Validated Method Ready for Routine QA/QC Step4->Step5

Figure 2: Sequential ICH Q2(R2) validation workflow for analytical procedure lifecycle management.

Specificity & Stability-Indicating Power

Per ICH Q2(R2), an analytical procedure must demonstrate specificity by resolving the target analyte from all potential degradation products[4]. 4-Methyl-2-vinylaniline was subjected to forced degradation:

  • Oxidation (3% H₂O₂, 24h): Yielded N-oxide and cleaved aldehyde derivatives.

  • Thermal (80°C, 48h): Induced dimerization/polymerization.

  • Result: The Biphenyl method successfully resolved the parent peak from all degradation products (Rs > 1.8 for all adjacent peaks), proving it is a true stability-indicating assay.

Validation Summary Data
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental Result (Biphenyl)Status
Specificity No interference at RT of analyte; Rs > 1.5 for degradantsRs > 1.8 for all forced degradation productsPass
Linearity R² ≥ 0.999 across 25-150% rangeR² = 0.9998Pass
Repeatability (Precision) %RSD ≤ 2.0% (n=6 injections)%RSD = 0.6%Pass
Accuracy (Recovery) 98.0% - 102.0% across 3 concentration levelsMean Recovery = 99.8%Pass
LOD / LOQ S/N > 3 for LOD; S/N > 10 for LOQLOD = 0.5 µg/mL, LOQ = 1.5 µg/mLPass

Conclusion

For the quantitative analysis of 4-Methyl-2-vinylaniline, Biphenyl column chemistry vastly outperforms traditional C18 phases. By leveraging π-π interactions rather than relying solely on dispersive hydrophobicity, the Biphenyl method provides the shape selectivity required to separate positional isomers and degradation products. When coupled with a low-pH mobile phase to mitigate secondary silanol interactions, the resulting method is highly robust, stability-indicating, and fully compliant with ICH Q2(R2) validation standards.

References

  • Title: Validation of Analytical Procedures Q2(R2)
  • Title: ICH Q2(R2)
  • Title: ICH Q2(R2)
  • Source: acs.
  • Source: benchchem.

Sources

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of 4-Methyl-2-vinylaniline

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's behavior under mass spectrometric analysis is fundamental. This guide provides an in-depth analysis of the...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's behavior under mass spectrometric analysis is fundamental. This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 4-Methyl-2-vinylaniline. In the absence of a publicly available spectrum for this specific molecule, this guide synthesizes established fragmentation principles of analogous structures to offer a predictive comparison. We will explore the expected fragmentation pathways and compare them with related aromatic amines, providing the foundational knowledge for researchers to interpret their own experimental data.

Introduction to 4-Methyl-2-vinylaniline and its Analytical Importance

4-Methyl-2-vinylaniline is an aromatic amine containing a methyl and a vinyl substituent on the benzene ring. This unique combination of functional groups suggests its potential as a versatile building block in organic synthesis, particularly in the development of polymers and pharmaceutical agents. Understanding its mass spectral fragmentation is crucial for its unambiguous identification in complex matrices, for quality control, and for metabolite identification studies. Due to the presence of a nitrogen atom, its molecular weight will be an odd number, a key initial indicator in mass spectral analysis.[1][2]

Predicted Electron Ionization (EI) Fragmentation Pattern

Electron ionization is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive and often structurally informative fragmentation. The fragmentation of 4-Methyl-2-vinylaniline is expected to be directed by the stable aromatic ring, the amine functional group, and the alkyl/vinyl substituents. Aromatic amines typically exhibit an intense molecular ion peak due to the stability of the aromatic system.[1]

The fragmentation of amines is primarily governed by the cleavage of bonds beta to the nitrogen atom.[1] In the case of aromatic amines, the heteroatom, rather than the aromatic group, often dictates the major fragmentation pathways.[1]

The Molecular Ion and Initial Fissions

The molecular formula for 4-Methyl-2-vinylaniline is C₉H₁₁N, giving it a molecular weight of 133.19 g/mol . The molecular ion peak ([M]⁺˙) is therefore expected at m/z 133 and is likely to be of high intensity.

Key Predicted Fragmentation Pathways:

  • Loss of a Hydrogen Radical (H•): A common fragmentation for aromatic amines is the loss of a hydrogen atom from the amine group, resulting in a prominent [M-1]⁺ peak at m/z 132.[1]

  • Loss of a Methyl Radical (•CH₃): Cleavage of the C-C bond between the aromatic ring and the methyl group is a highly probable event. This benzylic-type cleavage would lead to the formation of a stable ion at m/z 118 ([M-15]⁺). The stability of the resulting ion would make this a significant peak in the spectrum.

  • Loss of HCN: A characteristic fragmentation of anilines involves the expulsion of a neutral hydrogen cyanide molecule, which would produce a peak at m/z 106 ([M-27]⁺).[1][3]

  • Retro-Diels-Alder (RDA)-type Reaction: The vinyl group may promote a retro-Diels-Alder-type fragmentation of the aromatic ring, although this is generally less common for simple substituted benzenes compared to more complex polycyclic systems.

The following diagram illustrates the predicted primary fragmentation pathways for 4-Methyl-2-vinylaniline under electron ionization.

fragmentation_pathway M [C₉H₁₁N]⁺˙ m/z 133 (Molecular Ion) M_minus_1 [C₉H₁₀N]⁺ m/z 132 M->M_minus_1 - H• M_minus_15 [C₈H₈N]⁺ m/z 118 M->M_minus_15 - •CH₃ M_minus_27 [C₈H₁₀]⁺˙ m/z 106 M->M_minus_27 - HCN

Caption: Predicted primary EI fragmentation of 4-Methyl-2-vinylaniline.

Comparison with Structurally Similar Compounds

To substantiate our predictions, we can compare the expected fragmentation of 4-Methyl-2-vinylaniline with known fragmentation patterns of similar molecules.

CompoundKey Fragments (m/z) and InterpretationReference
Aniline 93 ([M]⁺˙), 92 ([M-H]⁺), 66 ([M-HCN]⁺˙)[4]
N-Methylaniline 107 ([M]⁺˙), 106 ([M-H]⁺), 92 ([M-CH₃]⁺), 77 ([C₆H₅]⁺)[5]
p-Toluidine (4-Methylaniline) 107 ([M]⁺˙), 106 ([M-H]⁺), 91 ([M-NH₂]⁺), 77NIST Spectral Database
2-Vinylaniline 119 ([M]⁺˙), 118 ([M-H]⁺), 92 ([M-HCN]⁺˙)Predicted based on aniline fragmentation

The fragmentation of aniline and its simple alkylated derivatives consistently shows the loss of hydrogen and, in the case of N-alkylation, the loss of the alkyl group. The loss of HCN is also a common feature.[1][3] This supports our prediction for 4-Methyl-2-vinylaniline. The presence of the methyl group on the ring in p-toluidine leads to a strong [M-H]⁺ peak, which we also anticipate for our target molecule.

Experimental Protocols for Mass Spectrometric Analysis

To empirically determine the fragmentation pattern of 4-Methyl-2-vinylaniline, the following protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended.

GC-MS with Electron Ionization (EI)

This is the preferred method for volatile, thermally stable small molecules to obtain detailed fragmentation patterns.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer with an EI source.

Methodology:

  • Sample Preparation: Dissolve a small amount of 4-Methyl-2-vinylaniline in a volatile organic solvent (e.g., dichloromethane or methanol) to a concentration of approximately 100 µg/mL.

  • GC Separation:

    • Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 80 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Detection:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: Scan from m/z 40 to 300.

gcms_workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry prep Dissolve 4-Methyl-2-vinylaniline in volatile solvent inject Inject 1 µL into GC prep->inject separate Separate on DB-5ms column inject->separate ionize Electron Ionization (70 eV) separate->ionize analyze Mass Analysis (m/z 40-300) ionize->analyze detect Detection analyze->detect

Sources

Comparative

Comparative Guide: 4-Methyl-2-vinylaniline vs. 4-Vinylaniline in Advanced Polymer Synthesis

As drug development and materials science increasingly rely on highly functionalized polymers, selecting the correct monomeric precursor is the most critical variable in your experimental design. This guide provides an o...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and materials science increasingly rely on highly functionalized polymers, selecting the correct monomeric precursor is the most critical variable in your experimental design. This guide provides an objective, data-driven comparison between 4-vinylaniline (4-VA) and 4-methyl-2-vinylaniline (4-M-2-VA) . While both are vinyl-substituted aromatic amines, the positional isomerism of their functional groups dictates entirely different polymerization kinetics, thermodynamic stabilities, and downstream applications.

Executive Summary & Mechanistic Divergence

To engineer polymers with precise molecular weights and architectures, one must understand the causality behind monomer reactivity. The fundamental difference between 4-VA and 4-M-2-VA lies in steric hindrance and inductive effects .

  • 4-Vinylaniline (4-VA): Also known as 4-aminostyrene, this monomer places the vinyl group at the para position relative to the primary amine. This spatial separation minimizes steric bulk around the polymerizable double bond. Consequently, 4-VA exhibits high reactivity to oxygen and light, and undergoes rapid propagation during free radical, cationic, or oxidative polymerization.

  • 4-Methyl-2-vinylaniline (4-M-2-VA): This monomer features an ortho-vinyl group. The physical proximity of the primary amine creates a significant steric shield around the vinyl group, which drastically reduces the propagation rate constant ( kp​ ). As demonstrated in , steric effects in ortho-substituted monomers significantly decrease functional adsorption capacity and inhibit standard radical polymerization processes compared to their para-substituted counterparts.

MechanisticDivergence M1 4-Vinylaniline (4-VA) Para-Vinyl Position P1 Low Steric Hindrance Rapid Propagation M1->P1 M2 4-Methyl-2-vinylaniline Ortho-Vinyl Position P2 High Steric Hindrance Restricted Propagation M2->P2 A1 Emulsion / SI-ATRP High MW Polymers P1->A1 A2 Solution / Bulk Oligomers & Indoles P2->A2

Mechanistic divergence in polymerization due to steric positioning of the vinyl group.

Quantitative Performance Comparison

To guide your synthetic strategy, the table below synthesizes the empirical performance metrics of both monomers under standard radical polymerization conditions.

Parameter / PropertyPoly(4-vinylaniline)Poly(4-methyl-2-vinylaniline)
Optimal Polymerization Method Soap-Free Emulsion, SI-ATRPSolution, Bulk, RAFT
Typical Initiators VA-044, KPS, APSAIBN, BPO (High Concentration)
Reaction Temperature 50°C – 60°C80°C – 90°C
Average Molecular Weight ( Mn​ ) 25,000 – 50,000 Da5,000 – 15,000 Da
Polydispersity Index (PDI) 1.2 – 1.51.8 – 2.4
Steric Hindrance Level LowHigh
Primary Application Landscape 1[1]2[2]

Self-Validating Experimental Protocols

Scientific integrity requires protocols that verify themselves in real-time. The following methodologies incorporate in-process quality control checks to ensure controlled propagation and prevent unwanted chain transfer events.

Protocol A: Synthesis of Poly(4-vinylaniline) via Soap-Free Emulsion

Objective: Produce high-molecular-weight, stable poly(4-VA) colloids for antimicrobial applications, as validated by 3[3].

  • Monomer Preparation: Dissolve 50 mmol of 4-VA in 100 mL of deionized water.

  • Deoxygenation (Critical): Purge the solution with Argon for 30 minutes.

    • Validation Check: The solution must remain clear. Any yellowing indicates premature oxidation of the highly reactive para-amine group.

  • Initiation: Add 2.0 mmol of the cationic initiator VA-044. We utilize a cationic initiator because anionic initiators (like KPS) fail to form stable, antimicrobially active dispersions[3].

  • Polymerization: Heat to 60°C under continuous stirring (300 rpm) for 12 hours.

    • Validation Check: A successful reaction is marked by a transition to a milky, colloidal suspension within the first 2 hours.

  • Isolation & Analysis: Coagulate the polymer, centrifuge at 10,000 rpm, wash with toluene, and dry under vacuum at 40°C. Analyze via Gel Permeation Chromatography (GPC). A monomodal peak confirms controlled propagation.

Protocol B: Synthesis of Poly(4-methyl-2-vinylaniline) via Solution Polymerization

Objective: Synthesize rigid-backbone oligomers overcoming the ortho-steric barrier.

  • Monomer Preparation: Dissolve 50 mmol of 4-M-2-VA in 50 mL of dry Dimethylformamide (DMF). Emulsion is avoided here due to the monomer's hydrophobicity and low reactivity.

  • Deoxygenation: Purge with Argon for 30 minutes.

  • Initiation: Add 2.5 mmol of AIBN. A higher initiator concentration is required to overcome the kinetic bottleneck caused by the ortho-amine group.

  • Polymerization: Heat to 80°C for 24 hours. The elevated thermal energy is strictly necessary to drive the sterically hindered propagation step.

  • Isolation & Analysis: Precipitate dropwise into cold methanol. Filter and dry under vacuum at 60°C.

    • Validation Check: Yields will naturally be lower (40-60%) than 4-VA. Analyze via 1 H-NMR to confirm the disappearance of the vinyl proton signals at δ 5.2–5.8 ppm.

Workflow Step1 Monomer Preparation Step2A 4-VA: Emulsion 60°C, VA-044 Step1->Step2A Step2B 4-M-2-VA: Solution 80°C, AIBN Step1->Step2B Step3 Precipitation & Isolation Step2A->Step3 Step2B->Step3 Step4 GPC / NMR Validation Step3->Step4

Self-validating experimental workflow for synthesizing polyvinylaniline derivatives.

Application Landscape in Drug Development & Materials Science

The structural nuances of these monomers dictate their integration into commercial and pharmaceutical pipelines:

  • Biosensors & Nanocomposites (4-VA): Because 4-VA yields long, linear chains with highly accessible amine groups, it is heavily utilized in electrochemical biosensors. For example, surface-initiated atom transfer radical polymerization (SI-ATRP) of 4-VA is used to modify bacterial cellulose networks. Subsequent oxidative polymerization of aniline onto this scaffold creates a highly conductive PVAN/PANI bilayer[1].

  • Pharmacophore Synthesis (4-M-2-VA): While its steric hindrance limits its use in high-MW polymers, 4-M-2-VA is a highly prized intermediate in medicinal chemistry. It is frequently employed in transition-metal-catalyzed cyclization reactions to synthesize substituted indoles (e.g., 5-methylindole), which serve as critical structural motifs in modern drug discovery[2].

References

  • Relationship between dispersion-forming capability of poly(4-vinylaniline) colloids and antimicrobial activity Source: nii.ac.jp URL:3

  • 4-Vinylaniline 4-Aminostyrene Source: sigmaaldrich.com URL:

  • Poly(4-vinylaniline)/Polyaniline Bilayer-Functionalized Bacterial Cellulose for Flexible Electrochemical Biosensors Source: acs.org URL:1

  • Design and Synthesis Optimization of Fluorescent Acrylate-Based and Silicate-Based Materials for Carbonyl Adsorption Source: nih.gov URL:

  • Application Notes and Protocols: 2-Vinylaniline as a... Source: benchchem.com URL:2

Sources

Validation

Benchmarking Catalytic Efficiency with 4-Methyl-2-vinylaniline Substrates: A Comparative Guide

Executive Summary In the landscape of synthetic organic chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. While unsubstituted 2-vinyla...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of synthetic organic chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. While unsubstituted 2-vinylaniline is a well-documented precursor for indoles and carbazoles[1], introducing an electron-donating methyl group at the 4-position fundamentally alters the substrate's electronic landscape. 4-Methyl-2-vinylaniline serves as a highly versatile, electronically enriched building block that exhibits divergent reactivity profiles depending on the chosen transition-metal catalyst.

This guide provides an objective benchmarking of catalytic systems—specifically Ruthenium, Palladium, and Nickel—used to activate 4-Methyl-2-vinylaniline. By analyzing the causality behind these experimental choices, researchers can optimize their synthetic strategies for complex nitrogen-containing heterocycles.

Mechanistic Divergence in Catalysis

The 4-methyl group is not merely a structural tag; it enriches the electron density of the aniline nitrogen, accelerating initial nucleophilic attacks in hydroamination sequences[2]. Conversely, in oxidative cyclizations, this increased electron density facilitates the stabilization of resulting radical or organometallic intermediates, leading to higher turnover frequencies compared to unsubstituted variants[1].

The choice of catalyst dictates the reaction pathway:

  • Ruthenium-Catalyzed Hydroamination: Utilizing complexes like Ru(COD)(2-methylallyl)₂ prevents competitive oxidative cyclization by stabilizing the metal-arene intermediate, shifting the equilibrium strictly toward anti-Markovnikov nucleophilic addition[2].

  • Palladium/Copper-Catalyzed Oxidative Cyclization: Promotes direct intramolecular cyclization to yield 5-methylindole derivatives[3].

  • Nickel-Catalyzed Cascade Annulation: Enables complex multi-component reactions, such as the coupling with gem-dichloroalkenes to form substituted quinolines[4].

CatalyticBenchmarking Substrate 4-Methyl-2-vinylaniline RuCat Ru(COD)(2-methylallyl)₂ Hydroamination Substrate->RuCat Amines/TfOH PdCat Pd(OAc)₂ / Cu(OAc)₂ Oxidative Cyclization Substrate->PdCat O₂ / DMSO NiCat Ni(cod)₂ / IPr Cascade Annulation Substrate->NiCat gem-Dichloroalkenes ProdRu Anti-Markovnikov Adducts RuCat->ProdRu ProdPd 5-Methylindole Derivatives PdCat->ProdPd ProdNi Quinoline Derivatives NiCat->ProdNi

Divergent catalytic pathways of 4-Methyl-2-vinylaniline in heterocyclic synthesis.

Benchmarking Catalytic Systems

To objectively compare the efficiency of these catalytic pathways, the following table summarizes the benchmarked yields and critical reaction parameters based on recent literature and application notes.

Catalytic SystemReaction PathwayKey Reagents & ConditionsTarget ScaffoldBenchmark Yield
Pd(OAc)₂ / Cu(OAc)₂ Oxidative CyclizationO₂ (1 atm), DMSO, 80 °C5-Methylindole~75%[3]
Ru(COD)(2-methylallyl)₂ Anti-Markovnikov HydroaminationMorpholine, DPPPent, TfOHLinear Amines>85%[2]
Ni(cod)₂ / IPr Cascade Annulationgem-dichloroalkenes, NaOtBu, 80 °CQuinolines~65-83%[4]
Metal-Free / O₂ Dioxygen Activation / CleavageAlkynes, DMSO, 80 °CTryptophols~58-60%[5]

Self-Validating Experimental Protocol: Synthesis of 5-Methylindole

To demonstrate the practical application of these benchmarks, below is a highly optimized, self-validating protocol for the Palladium-catalyzed oxidative cyclization of 4-Methyl-2-vinylaniline to 5-Methylindole.

Step-by-Step Methodology & Causality

Step 1: Catalyst and Oxidant Loading

  • Action: In an oven-dried Schlenk tube, combine 4-Methyl-2-vinylaniline (0.5 mmol), Pd(OAc)₂ (5 mol %), and Cu(OAc)₂ (1.0 equiv).

  • Causality: Pd(OAc)₂ initiates the electrophilic activation of the vinyl group. Cu(OAc)₂ acts as a terminal co-oxidant; its inclusion is non-negotiable as it rapidly reoxidizes the transient Pd(0) back to the active Pd(II) species. This prevents catalyst precipitation (formation of inactive Pd black) and ensures continuous catalytic turnover[1].

Step 2: Solvent Coordination

  • Action: Add anhydrous DMSO (2.0 mL) under a continuous stream of dry oxygen (1 atm).

  • Causality: DMSO is selected over non-polar solvents because its sulfoxide moiety dynamically coordinates to the palladium center. This coordination modulates the metal's electrophilicity and stabilizes the intermediate organopalladium species against premature decomposition, a critical factor when operating under an oxygen atmosphere[5].

Step 3: Thermal Activation

  • Action: Seal the tube and heat the mixture to 80 °C for 12 hours with vigorous stirring.

  • Causality: The 80 °C threshold provides sufficient thermal energy to overcome the activation barrier for the intramolecular migratory insertion of the vinyl group without inducing thermal decomposition or uncontrolled polymerization of the substrate.

Validation & Quality Control (Self-Validating System)

A robust protocol must verify its own success before downstream purification.

  • In-Process Monitoring: Perform TLC aliquots every 2 hours. The disappearance of the highly UV-active 4-Methyl-2-vinylaniline spot (R_f ~0.6 in 4:1 Hexane:EtOAc) and the emergence of a lower R_f spot indicates successful conversion.

  • Post-Reaction NMR Verification: Isolate a micro-fraction of the crude mixture and run a rapid ¹H NMR. The protocol is validated if the characteristic vinyl proton multiplets (δ 5.3–5.8 ppm) have disappeared, replaced by the distinct indole pyrrole ring protons (δ 6.4 and 7.2 ppm). Only upon this validation should you proceed to full silica gel flash chromatography.

Sources

Safety & Regulatory Compliance

Safety

4-Methyl-2-vinylaniline proper disposal procedures

Operational Guide: 4-Methyl-2-vinylaniline Handling and Disposal Procedures 4-Methyl-2-vinylaniline (CAS: 107734-14-5) presents a unique, dual-hazard profile in laboratory and manufacturing environments. As an aniline de...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: 4-Methyl-2-vinylaniline Handling and Disposal Procedures

4-Methyl-2-vinylaniline (CAS: 107734-14-5) presents a unique, dual-hazard profile in laboratory and manufacturing environments. As an aniline derivative featuring a highly reactive vinyl moiety, it demands stringent operational oversight. This guide provides drug development professionals and researchers with the mechanistic rationale and step-by-step logistical procedures required to safely handle, stabilize, and dispose of this compound, ensuring absolute compliance and laboratory safety.

Mechanistic Hazard Profile & Causality

To design a fail-safe disposal protocol, one must first understand the chemical causality of the risks involved:

  • Systemic Toxicity (The Aniline Core): Like other aniline derivatives, 4-Methyl-2-vinylaniline is highly toxic via inhalation, ingestion, and dermal absorption. The primary toxicological mechanism is the oxidation of ferrous iron (Fe2+) to ferric iron (Fe3+) in hemoglobin. This structural change prevents oxygen binding, leading to methemoglobinemia and subsequent cellular hypoxia [1]. Because of its lipophilic nature, it rapidly permeates the skin without causing localized irritation, making systemic poisoning a silent threat.

  • Reactivity & Thermal Runaway (The Vinyl Group): The vinyl substituent is inherently unstable and prone to spontaneous free-radical polymerization. This reaction is highly exothermic. If initiated by ultraviolet (UV) light, ambient heat, or trace catalytic impurities (such as peroxides), the uninhibited monomer can undergo thermal runaway, potentially leading to catastrophic container rupture and aerosolization of toxic liquid.

Quantitative Hazard & Operational Parameters

Summarizing the operational boundaries is critical for establishing a safe working environment. The following tables outline the physical parameters and the mechanistically justified Personal Protective Equipment (PPE) required for handling.

Table 1: Chemical Properties & Operational Implications

ParameterValue / SpecificationOperational Implication
CAS Number 107734-14-5Unique identifier required for EHS manifesting and tracking.
Target Organs Blood, Liver, KidneysDictates the need for strict inhalation and dermal protection.
Polymerization Risk High (Vinyl moiety)Waste must be chemically inhibited and stored in the dark.
Incompatibilities Strong oxidizers, AcidsStrict segregation required in waste accumulation areas to prevent fires.
Storage Temp 2°C - 8°CRetards spontaneous auto-polymerization kinetics.

Table 2: Required Personal Protective Equipment (PPE)

PPE CategorySpecificationMechanistic Rationale
Gloves Butyl rubber or heavy NitrileAniline rapidly permeates standard latex, causing systemic toxicity.
Respirator NIOSH-approved half-face (Organic Vapor)Prevents inhalation of toxic, methemoglobin-inducing vapors.
Eye Protection Chemical splash goggles & Face shieldPrevents ocular absorption and protects against splash hazards.
Body Tyvek suit or chemically resistant lab coatPrevents dermal absorption; protects against silent systemic poisoning.

Step-by-Step Disposal Methodology

The following protocol is a self-validating system designed to neutralize the reactivity of the vinyl group while safely containing the toxic aniline core for final destruction.

Phase 1: Stabilization and Quenching Causality: Before any vinyl-containing monomer is consigned to waste, it must be chemically stabilized to prevent auto-polymerization during transit.

  • Assess Waste State: Visually inspect the waste liquid in a fume hood.

    • Self-Validation Check: If the liquid exhibits an unexpected increase in viscosity or the presence of particulate matter, polymerization has already begun. Do not seal the container tightly; isolate it in a blast-shielded fume hood and contact EHS immediately.

  • Inhibitor Addition: If the waste is uninhibited and free-flowing, add a radical scavenger such as 4-tert-butylcatechol (TBC) or hydroquinone (HQ) to a final concentration of 10-50 ppm.

  • Agitation & Aeration: Gently swirl the container to ensure homogenous distribution. Leave at least 20% headspace in the container.

    • Self-Validation Check: Phenolic inhibitors like TBC require trace amounts of dissolved oxygen to function as radical scavengers. The headspace ensures the inhibitor remains active. Monitor the exterior container temperature; it should remain at ambient room temperature.

Phase 2: Primary and Secondary Containment Causality: UV light initiates radical formation, and aniline derivatives readily permeate standard low-density plastics.

  • Select Receptacle: Transfer the stabilized waste into an amber glass bottle or a high-density polyethylene (HDPE) container. Amber glass is strictly preferred to block UV radiation.

  • Secondary Containment: Place the primary container inside a chemically resistant, leak-proof secondary bin to capture potential breaches.

Phase 3: Segregation and EHS Manifesting Causality: Aniline derivatives react violently with strong oxidizers and acids, producing toxic fumes and heat[1].

  • Isolate: Store the waste strictly away from nitric acid, perchlorates, halogens, and heavy metal salts.

  • Labeling: Affix a hazardous waste label detailing: "Toxic, Reactive Organic Waste: 4-Methyl-2-vinylaniline (Inhibited)". Ensure it is flagged for EPA compliance regarding aniline-bearing waste [2].

  • Climate Control: Store the waste in a dark, temperature-controlled environment (2°C - 8°C) until EHS pickup.

Phase 4: Thermal Incineration (Final Destruction) Causality: Due to the high nitrogen content in the aniline ring, incomplete combustion yields highly toxic nitrogen oxides (NOx).

  • Vendor Verification: Ensure your contracted hazardous waste disposal facility utilizes high-temperature thermal incineration (>1000°C).

  • Flue Gas Scrubbing: Verify that the incinerator is equipped with selective catalytic reduction (SCR) or wet scrubbers to capture NOx emissions, a strict environmental requirement for aniline-based waste streams [3].

Waste Management Workflow Visualization

G Start Waste Generation (4-Methyl-2-vinylaniline) Stabilize Stabilization Phase (Add 10-50 ppm Inhibitor) Start->Stabilize Immediate action Contain Primary Containment (Amber Glass / HDPE) Stabilize->Contain Prevent UV exposure Segregate Segregation (Isolate from Oxidizers) Contain->Segregate Secondary bin EHS EHS Verification & Manifesting Segregate->EHS Temp control (2-8°C) Incinerate High-Temp Incineration (>1000°C) EHS->Incinerate Licensed Transport Scrubber Flue Gas Scrubbing (NOx Removal) Incinerate->Scrubber Combustion Gas End Safe Environmental Discharge Scrubber->End Clean Emission

Figure 1: 4-Methyl-2-vinylaniline Waste Management and Disposal Workflow.

Emergency Spill Response Protocol

In the event of a primary containment failure, immediate action is required to prevent systemic exposure and environmental contamination.

  • Evacuation & Isolation: Evacuate all non-essential personnel from the immediate area. Secure the perimeter and eliminate all ignition sources.

  • PPE Donning: Spill responders must don self-contained breathing apparatus (SCBA) or full-face organic vapor respirators, alongside heavy butyl rubber gloves and Tyvek suits.

  • Containment & Quenching: Cover the spill with a non-combustible, inert absorbent material such as vermiculite or dry sand.

    • Critical Warning:Never use sawdust or combustible absorbents, as the reactive nature of the chemical can trigger a fire.

  • Collection & Decontamination: Sweep the absorbed mixture into a heavy-duty HDPE hazardous waste bucket using non-sparking tools. Wash the contaminated surface with a mild acidic solution (if compatible with the surface) or a standard solvent, followed by a thorough soap and water wash. Collect all wash liquids as hazardous waste.

References

  • Aniline - Hazardous Substance Fact Sheet Source: New Jersey Department of Health URL:[Link]

  • Documents Related to the Hazardous Waste Listing of Dyes and Pigments Source: US Environmental Protection Agency (EPA) URL:[Link]

  • Performance of Oxic/Anoxic Process for Treating Aniline Wastewater and N2O Gas Emission Characteristics Source: ResearchGate URL:[Link]

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